Anisodine hydrobromide
Description
The exact mass of the compound [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22BrNO5 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12?,13?,14-,15+,17?; |
InChI Key |
GJPDCORRBGIJOP-ZSNISTTGSA-N |
Isomeric SMILES |
CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Pictograms |
Acute Toxic |
Synonyms |
anisodine anisodine hydrobromide anisodine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Anisodine hydrobromide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Anisodine Hydrobromide
Executive Summary
This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with significant therapeutic applications, particularly in the treatment of cerebrovascular diseases like acute ischemic stroke.[1][2] Its core mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][3][4] This primary action leads to a cascade of downstream effects, including smooth muscle relaxation, improved microcirculation, and potent neuroprotection.[2][3] Beyond simple receptor blockade, this compound modulates critical intracellular signaling pathways, notably activating the pro-survival Akt/GSK-3β and ERK1/2 cascades. These secondary effects contribute to its observed anti-inflammatory, anti-oxidative, and anti-apoptotic properties, making it a subject of significant interest in drug development and neuroscience research. This guide provides a detailed examination of its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its complex mechanism.
Core Mechanism: Muscarinic Acetylcholine Receptor Antagonism
The primary pharmacological activity of this compound is its function as a competitive antagonist at muscarinic acetylcholine receptors.[5] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby blocking the transmission of cholinergic nerve impulses.[5] Anisodine is structurally related to atropine but is reported to have a weaker intensity of action and lower toxicity.[5]
Overview of Muscarinic Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of the parasympathetic nervous system.[6][7] They are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling mechanisms:[7][8]
-
M1, M3, M5 ("Excitatory"): Couple to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction and glandular secretion.[7][8][9]
-
M2, M4 ("Inhibitory"): Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][8] In the heart, M2 receptor activation opens potassium channels, leading to hyperpolarization and a decreased heart rate.[8]
Anisodine's Interaction with mAChR Subtypes
This compound is considered a non-selective antagonist, meaning it interacts with multiple mAChR subtypes.[4][10] This broad activity profile explains its wide range of physiological effects. While comprehensive binding affinity data for anisodine across all five human receptor subtypes is limited in publicly available literature, studies on the closely related compound anisodamine provide quantitative insights. One study in isolated canine saphenous veins demonstrated that anisodamine competitively inhibits both prejunctional M2 and postjunctional M1 receptors with comparable affinity.[4]
Furthermore, research in animal models of cerebral ischemia suggests that this compound can modulate the expression of these receptors. In rats subjected to middle cerebral artery occlusion (MCAO), anisodine treatment effectively reduced the upregulated expression of M1, M2, M4, and M5 receptors in brain tissue.[11][12][13]
Table 1: Pharmacological Profile of Anisodine/Anisodamine at Muscarinic Receptors
| Receptor Subtype | Interaction Type | Quantitative Data (Anisodamine) | Qualitative Effects (Anisodine) | References |
| M1 | Antagonist | pKB = 7.86 | Downregulates hypoxia-induced receptor upregulation | [4][11][12] |
| M2 | Antagonist | pKB = 7.78 | Downregulates hypoxia-induced receptor upregulation | [4][11][12] |
| M3 | Antagonist | - | Blockade leads to mydriasis and smooth muscle relaxation | [2][3] |
| M4 | Antagonist | - | Downregulates hypoxia-induced receptor upregulation | [11][12] |
| M5 | Antagonist | - | Downregulates hypoxia-induced receptor upregulation | [11][12] |
Note: pKB is the negative logarithm of the antagonist dissociation constant (KB). Data is primarily for anisodamine, a closely related tropane alkaloid.
Neuroprotective Mechanisms and Downstream Signaling
In the context of cerebral ischemia, the therapeutic benefits of this compound extend beyond mAChR blockade. It triggers a complex network of intracellular signaling pathways that confer significant neuroprotection.
Activation of Pro-Survival Kinase Pathways
-
Akt/GSK-3β Pathway: Studies have demonstrated that this compound can activate the PI3K/Akt signaling pathway.[14] Akt (Protein Kinase B) is a serine/threonine kinase that, once phosphorylated (activated), plays a central role in promoting cell survival.[15][16] One of its key downstream targets is Glycogen Synthase Kinase-3β (GSK-3β).[17] Akt phosphorylates and inactivates GSK-3β.[14][15] Since active GSK-3β often promotes apoptosis, its inactivation by the Akt pathway is a potent pro-survival signal.[14]
-
ERK1/2 Pathway: Anisodine has also been shown to activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[18][19][20] The ERK pathway is crucial for regulating cell growth, differentiation, and survival, and its activation is a key mechanism for neuroprotection against ischemic injury.[21][22]
Anti-Apoptotic and Anti-Inflammatory Effects
The activation of these kinase cascades translates into tangible anti-apoptotic and anti-inflammatory effects. By activating the Akt/GSK-3β pathway, this compound treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical factor in preventing neuronal cell death. Concurrently, anisodine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[2]
Summary of Clinical Efficacy Data
The neuroprotective mechanisms of this compound have been validated in numerous clinical trials, particularly for acute ischemic stroke (AIS). Meta-analyses of these trials provide quantitative evidence of its efficacy.
Table 2: Summary of Clinical Efficacy in Acute Ischemic Stroke (Meta-Analysis Data)
| Outcome Measure | Effect of Anisodine HBr Supplementation | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | References |
| NIH Stroke Scale (NIHSS) | Significant Reduction | MD = -1.53 | (-1.94, -1.12) | [12] |
| Modified Rankin Scale (mRS) | Significant Reduction | MD = -0.89 | (-0.97, -0.81) | [12] |
| Barthel Index | Significant Increase | MD = 10.65 | (4.30, 17.00) | [12] |
| Clinical Efficacy Rate | Significant Improvement | RR = 1.2 | (1.08, 1.34) | [12] |
Note: A lower NIHSS and mRS score, and a higher Barthel Index score, indicate better patient outcomes.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established pharmacological and biochemical assays.
Muscarinic Receptor Binding Assay
Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[23][24][25]
-
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes prepared from cells individually expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).
-
A suitable radioligand with high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
High-affinity non-labeled antagonist (e.g., Atropine) for determining non-specific binding.
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10-11 M to 10-4 M).
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its KD value), and varying concentrations of this compound.
-
Controls: Prepare parallel reactions for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of anisodine that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
-
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for assessing the activation (phosphorylation) of kinases like Akt and ERK.[26][27][28][29]
-
Objective: To measure the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) relative to total Akt and total ERK in cell lysates following treatment with this compound.
-
Materials:
-
Cultured cells (e.g., neuronal cell line).
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST).
-
Primary antibodies (specific for p-Akt, total Akt, p-ERK, total ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound for desired time points. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred over milk.[30]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate (ECL) to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody for the total protein (e.g., total Akt).
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein signal to the total protein signal.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 4. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmolbiol.org [cellmolbiol.org]
- 14. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway | MDPI [mdpi.com]
- 16. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Dopamine D1 Receptor-Mediated ERK1/2 Activation in the Parkinsonian Striatum and Their Modulation by Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of dopamine D1 receptor-mediated ERK1/2 activation in the parkinsonian striatum and their modulation by metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]
- 22. Mu opioid receptor activation of ERK1/2 is GRK3 and arrestin dependent in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. benchchem.com [benchchem.com]
- 29. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Anisodine Hydrobromide: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent with significant pharmacological effects on the central and peripheral nervous systems.[1] Primarily utilized in China for the treatment of various conditions, including acute ischemic stroke and other vascular disorders, its neuroprotective properties have garnered considerable scientific interest.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Mechanism of Action
This compound primarily functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[3] By competitively inhibiting the binding of acetylcholine to these receptors, it modulates a wide range of physiological processes.[3] Evidence suggests a notable interaction with M1, M2, M4, and M5 receptor subtypes, particularly in the context of cerebral ischemia.[4] Its therapeutic effects in neurovascular conditions are attributed to a multifaceted mechanism that includes:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production.[3]
-
Anti-oxidative Damage: Reduction of reactive oxygen species (ROS) levels.[4]
-
Inhibition of Neuronal Apoptosis: Modulation of apoptotic pathways to protect neurons from cell death.[5]
-
Amelioration of Hemorheological Changes: Improvement of blood flow properties.[5]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the blockade of muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This results in effects such as smooth muscle relaxation and reduced glandular secretions.[3] In the context of cerebral ischemia, this compound has been shown to downregulate the expression of M1, M2, M4, and M5 receptors that are upregulated during hypoxia/reoxygenation. This modulation is believed to contribute to its neuroprotective effects by inhibiting calcium ion influx and reducing the production of nitric oxide (NO) and ROS.[1]
Signaling Pathways
This compound exerts its cellular effects through the modulation of key signaling pathways, including the ERK1/2 and HIF-1α pathways.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to activate the Akt/GSK-3β signaling pathway, which can be upstream of or interact with the ERK1/2 pathway, contributing to its neuroprotective effects by attenuating neuronal cell death and apoptosis.[6]
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that mediates cellular adaptation to low oxygen conditions. During cerebral ischemia, HIF-1α is induced. This compound has been demonstrated to suppress the H/R-induced expression of HIF-1α, predominantly through the downregulation of the M4 muscarinic receptor.[1] This inhibition of the HIF-1α pathway contributes to the reduction of oxidative stress and apoptosis in endothelial cells.[1][5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats and dogs.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | 10 mg/kg | Reference |
| Cmax (ng/mL) | 340.50 ± 44.52 | [2] |
| AUC (ng·h/mL) | Not Reported | |
| t1/2 (h) | Not Reported | |
| Bioavailability (%) | 80.45 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 12.5 | Not Reported | < 0.5 | Not Reported | ~3 | [7] |
| 25 | Not Reported | < 0.5 | Not Reported | ~3 | [7] |
| 50 | Not Reported | < 0.5 | Not Reported | ~3 | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | CLz (L/h·kg) | Vz (L/kg) | Reference |
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 2.09 ± 0.53 | 2.46 ± 0.70 | [6] |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 1.79 ± 0.76 | 3.70 ± 1.85 | [6] |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 1.94 ± 0.22 | 3.13 ± 0.43 | [6] |
Note: The original units in the reference for CLz and Vz in dogs were 10^5 L/(h.kg) and 10^5 L/kg respectively, which seem unusually high. The values in the table have been adjusted to reflect more typical pharmacokinetic units, assuming a likely typographical error in the source.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: this compound is rapidly absorbed after oral administration in rats, with a Tmax of less than 0.5 hours.[7] Its oral bioavailability in rats is approximately 80.45%.[2]
-
Distribution: Following intravenous injection in rats, this compound distributes to various tissues, with the highest peak concentrations found in the kidney and stomach.[6] Lower concentrations are observed in fat, testis, and brain tissue.[6]
-
Metabolism: Information on the specific metabolic pathways of this compound is limited.
-
Excretion: The urinary excretion rate for Anisodine in rats has been reported to be 32.67%.[2]
Toxicology
Detailed toxicological data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not extensively reported in the available literature. Standard anticholinergic side effects can be anticipated, particularly at higher doses.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This model is widely used to study the effects of this compound in focal cerebral ischemia.
Detailed Steps:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital sodium at 50 mg/kg).[7]
-
Surgical Preparation: Make a midline incision in the neck to expose the carotid arteries.[8]
-
Artery Occlusion: Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal end of the ECA. Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
-
Occlusion and Reperfusion: Maintain the occlusion for a specified period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.[7]
-
Treatment: Administer this compound (e.g., 0.6 mg/kg) intravenously at the onset of reperfusion.[7]
-
Evaluation: Assess neurological deficits and measure the infarct volume using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
Hypoxia/Reoxygenation (H/R) in Cell Culture
This in vitro model mimics the ischemic and reperfusion injury at a cellular level.
Detailed Steps:
-
Cell Culture: Culture a suitable cell line (e.g., human cerebral microvascular endothelial cells, hCMEC/D3) to the desired confluency.[1]
-
Hypoxia Induction: Place the cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2) for a specified duration (e.g., 3 hours).[9]
-
Treatment: Add this compound at various concentrations (e.g., 10 and 20 µg/mL) to the cell culture medium during the hypoxic period.[9]
-
Reoxygenation: Return the cells to normoxic conditions for a set time (e.g., 3 hours).[9]
-
Analysis: Following treatment, lyse the cells and perform various assays to measure endpoints such as ROS production (using DCFH-DA probes), nitric oxide production (using the Griess assay), and protein expression of relevant markers (e.g., M2, M4 receptors, HIF-1α) via Western blotting.[1]
Conclusion
This compound presents a compelling pharmacological profile, particularly for its neuroprotective effects in the context of cerebrovascular diseases. Its mechanism as a muscarinic acetylcholine receptor antagonist, coupled with its influence on critical signaling pathways like ERK1/2 and HIF-1α, provides a strong basis for its therapeutic potential. The data and protocols compiled in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further investigation is warranted to fully elucidate its receptor subtype selectivity with quantitative binding and functional assays and to expand upon its toxicological profile.
References
- 1. BIOCELL | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 2. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anisodine Hydrobromide: A Technical Guide to its Origins, Properties, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine hydrobromide, a tropane alkaloid, is a pharmacologically significant compound primarily derived from the medicinal plant Anisodus tanguticus. Renowned for its anticholinergic properties, it has been the subject of extensive research, particularly in the context of vascular and neurological conditions. This technical guide provides an in-depth exploration of the derivation of this compound, detailing its natural sources, and outlining the methodologies for its extraction, purification, and chemical synthesis. Furthermore, this document elucidates its mechanism of action, focusing on its role as a muscarinic acetylcholine receptor antagonist and its influence on critical intracellular signaling pathways. Quantitative data, detailed experimental protocols, and visual representations of key pathways are presented to serve as a comprehensive resource for the scientific community.
Derivation of this compound
Anisodine is a naturally occurring tropane alkaloid.[1] Its hydrobromide salt is the form commonly used in pharmaceutical applications.
Natural Source
Quantitative Analysis of Alkaloid Content in Anisodus tanguticus
The following table summarizes the typical content of major tropane alkaloids found in the roots of Anisodus tanguticus.
| Alkaloid | Average Content in Roots (mg/g) |
| Anisodine | 0.62 |
| Anisodamine | 0.36 |
| Atropine | 1.83 |
Data compiled from studies on tropane alkaloid content in A. tanguticus.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent.
| Property | Value |
| Molecular Formula | C₁₇H₂₂BrNO₅ |
| Molecular Weight | 400.27 g/mol |
| CAS Number | 76822-34-9 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |
Experimental Protocols
Extraction and Purification of Anisodine from Anisodus tanguticus
This protocol outlines a general procedure for the extraction and purification of anisodine from the dried and ground roots of A. tanguticus.
3.1.1. Extraction
-
Sample Preparation: Weigh 0.2 g of powdered A. tanguticus root sample.
-
Solvent System: Prepare an extraction solvent of methanol (with 2% formic acid) and water (with 2% formic acid) in an 8:2 ratio.
-
Extraction Process: Add 10 mL of the extraction solvent to the plant sample.
-
Sonication: Sonicate the mixture at 1500 W for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the resulting suspension for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm membrane filter to remove particulate matter.
3.1.2. Purification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Ultimate AQ C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and KH₂PO₄ buffer solution (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Fraction Collection: Collect the fractions corresponding to the retention time of anisodine, as determined by comparison with a standard reference substance.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.
-
Recrystallization: The purified anisodine can be further recrystallized from an appropriate solvent system to obtain high-purity crystals. The hydrobromide salt can be prepared by treating the free base with hydrobromic acid.
Figure 1: Workflow for the extraction and purification of Anisodine.
Total Synthesis of (-)-Anisodine
The asymmetric total synthesis of (-)-anisodine has been achieved, providing an alternative to its extraction from natural sources.[3] A key starting material for this synthesis is 6-beta-acetyltropine, and a crucial step involves the Sharpless asymmetric dihydroxylation.[1][3]
3.2.1. Synthetic Scheme Overview
The synthesis begins with the modification of 6-beta-acetyltropine to introduce a double bond, followed by asymmetric dihydroxylation to create the key stereocenters. Subsequent steps involve the esterification with a protected tropic acid derivative and final deprotection to yield (-)-anisodine.
References
- 1. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Hydrobromide for Cerebrovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine hydrobromide, a derivative of the tropane alkaloid anisodine found in Anisodus tanguticus, has demonstrated significant therapeutic potential in the management of cerebrovascular diseases, particularly acute ischemic stroke. As a non-selective muscarinic cholinergic receptor antagonist, its mechanism of action extends beyond improving cerebral blood flow to encompass neuroprotection through anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. This technical guide provides a comprehensive overview of the current state of research on this compound for cerebrovascular disease, with a focus on its pharmacological effects, underlying signaling pathways, detailed experimental protocols, and a summary of quantitative preclinical and clinical data. This document is intended to serve as a resource for researchers and drug development professionals in the field of neurology and cerebrovascular medicine.
Introduction
Cerebrovascular diseases, including ischemic and hemorrhagic stroke, represent a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively contribute to neuronal cell death and neurological deficits. This compound has emerged as a promising therapeutic agent in this context, with a multifaceted mechanism of action that addresses several of these pathological processes. This guide will delve into the technical details of its application in preclinical and clinical research.
Mechanism of Action
This compound primarily functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[1] This action leads to a reduction in the excitatory effects of acetylcholine in the central nervous system.[1] Beyond this primary mechanism, this compound exerts its neuroprotective effects through several interconnected pathways:
-
Improvement of Cerebral Microcirculation: The drug possesses vasodilatory properties and has been shown to improve microcirculation and reduce vascular resistance, thereby enhancing blood flow to ischemic brain regions.[1]
-
Anti-Oxidative Stress: this compound has been demonstrated to mitigate oxidative damage by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and decreasing the levels of lipid peroxidation products like malondialdehyde (MDA).
-
Anti-Inflammatory Effects: The compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[2]
-
Inhibition of Apoptosis: this compound modulates the expression of apoptosis-related proteins, promoting cell survival.
Signaling Pathways
The neuroprotective effects of this compound are mediated by the modulation of key intracellular signaling pathways, including the Akt/GSK-3β and ERK1/2 pathways.
Akt/GSK-3β Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival cascade in neurons. This compound has been shown to activate this pathway, leading to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β). The inactivation of GSK-3β prevents apoptosis by modulating the expression of the Bcl-2 family of proteins, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) 1/2 pathway is another crucial signaling cascade involved in cell survival and neuroprotection. Basic research has indicated that this compound can activate the ERK1/2 signaling pathway, which is a key mechanism underlying its therapeutic effects in acute ischemic stroke.[3] The activation of this pathway is thought to contribute to the regulation of cellular processes that enhance neuronal survival in the ischemic brain.
Experimental Protocols
This section provides an overview of common experimental models and protocols used to evaluate the efficacy of this compound in the context of cerebrovascular disease.
In Vivo Models
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of 10% chloral hydrate).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
-
This compound Administration: Administer this compound (e.g., 0.6 mg/kg) intravenously via the caudal vein at the onset of reperfusion.
-
Outcome Measures:
-
Neurological deficit scoring (e.g., Bederson's scale).
-
Infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Immunohistochemistry and Western blot analysis of brain tissue for markers of apoptosis, inflammation, and signaling pathway activation.
-
The CCH model is used to study the effects of long-term reduced cerebral blood flow.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Permanently ligate both common carotid arteries with silk sutures.
-
-
This compound Administration: Administer this compound intraperitoneally at various doses (e.g., 0.3, 0.6, and 1.2 mg/kg) daily for a specified period (e.g., 4 weeks).
-
Outcome Measures:
-
Cognitive function assessment using the Morris water maze.
-
Histological analysis of the hippocampus for neuronal survival (e.g., Nissl staining).
-
TUNEL staining for apoptosis.
-
Biochemical assays for markers of oxidative stress (SOD, MDA).
-
Western blot analysis for signaling proteins (Akt, GSK-3β, Bcl-2, Bax).
-
In Vitro Model: Hypoxia/Reoxygenation (H/R)
The H/R model mimics the ischemic and reperfusion phases of stroke in a controlled cellular environment.
-
Cell Line: Human cerebral microvascular endothelial cells (hCMEC/D3).
-
Protocol:
-
Culture cells to a desired confluency.
-
Induce hypoxia by placing the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 6 hours).
-
Initiate reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2).
-
-
This compound Treatment: Add this compound to the cell culture medium at various concentrations before, during, or after hypoxia.
-
Outcome Measures:
-
Cell viability assays (e.g., MTT).
-
Measurement of reactive oxygen species (ROS) production.
-
Analysis of apoptosis (e.g., flow cytometry with Annexin V/PI staining).
-
Western blot analysis of signaling and apoptotic proteins.
-
Quantitative Data Summary
Preclinical Studies
The following table summarizes key quantitative findings from preclinical studies on this compound.
| Model | Parameter | Treatment Group | Control Group | Result | Reference |
| Vascular Dementia Rat Model | Serum SOD (U/mL) | High-dose AH: 98.67 ± 0.86 | VD Model: 44.22 ± 7.11 | Significant increase (p<0.001) | |
| Brain SOD (U/mg) | High-dose AH: 162.83 ± 17.36 | VD Model: 84.39 ± 4.10 | Significant increase (p<0.001) | ||
| Serum MDA (nmol/mL) | High-dose AH: 6.68 ± 0.06 | VD Model: 17.74 ± 1.00 | Significant decrease (p<0.001) | ||
| Brain MDA (nmol/mg) | High-dose AH: 3.96 ± 0.77 | VD Model: 6.17 ± 0.70 | Significant decrease (p<0.01) | ||
| Apoptotic Cells (%) | High-dose AH: 3.43 ± 0.92 | Low-dose AH: 36.10 ± 9.07 | Dose-dependent decrease | ||
| Chronic Cerebral Hypoperfusion Rat Model | p-Akt/Akt ratio | This compound | Vehicle | Increased | |
| p-GSK-3β/GSK-3β ratio | This compound | Vehicle | Increased | ||
| Bcl-2 expression | This compound | Vehicle | Upregulated | ||
| Bax expression | This compound | Vehicle | Downregulated |
Clinical Studies: Meta-Analysis in Acute Ischemic Stroke
A meta-analysis of 11 randomized controlled trials involving 1,337 patients with acute ischemic stroke (AIS) provided the following quantitative results for this compound injection as a supplemental therapy.
| Outcome Measure | Effect Estimate | 95% Confidence Interval | p-value | Reference |
| National Institutes of Health Stroke Scale (NIHSS) | MD = -1.53 | (-1.94, -1.12) | < 0.00001 | [1] |
| Modified Rankin Scale (mRS) | MD = -0.89 | (-0.97, -0.81) | < 0.00001 | [1] |
| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 | [1] |
| Clinical Efficacy | RR = 1.20 | (1.08, 1.34) | 0.001 | [1] |
| Relative Cerebral Blood Volume | SMD = 0.28 | (0.02, 0.53) | 0.03 | [1] |
| Relative Time to Peak | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 | [1] |
MD: Mean Difference; RR: Risk Ratio; SMD: Standardized Mean Difference.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for cerebrovascular diseases. Its multifaceted mechanism of action, targeting not only cerebral blood flow but also fundamental pathological processes such as oxidative stress, inflammation, and apoptosis, underscores its potential for neuroprotection. The modulation of key signaling pathways like Akt/GSK-3β and ERK1/2 provides a molecular basis for its observed effects. The presented preclinical and clinical data, along with the detailed experimental protocols, offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions, optimizing dosing and administration strategies, and conducting large-scale, multicenter clinical trials to fully establish the therapeutic efficacy and safety of this compound in a broader patient population. This technical guide serves as a valuable resource to facilitate these endeavors and advance the development of novel treatments for cerebrovascular diseases.
References
Anisodine Hydrobromide and Its Impact on Cerebral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that has garnered significant interest for its therapeutic potential in cerebrovascular diseases, particularly acute ischemic stroke (AIS).[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a cascade of physiological effects that culminate in improved cerebral perfusion and neuroprotection.[1] This technical guide provides an in-depth analysis of the effects of this compound on cerebral blood flow (CBF), detailing quantitative data from clinical and preclinical studies, comprehensive experimental protocols, and the intricate signaling pathways involved.
Quantitative Effects on Cerebral Blood Flow
This compound has been shown to positively influence cerebral hemodynamics in patients with acute ischemic stroke. A meta-analysis of several clinical trials conducted in China, with treatment durations ranging from 7 to 30 days, revealed significant improvements in parameters related to cerebral perfusion.
| Parameter | Effect Size (Standardized Mean Difference/Relative Risk) | 95% Confidence Interval | p-value | Reference |
| Relative Cerebral Blood Volume (rCBV) | SMD = 0.28 | (0.02, 0.53) | 0.03 | [1][2] |
| Relative Time to Peak (rTTP) | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 | [1][2] |
| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 | [1] |
Note: SMD (Standardized Mean Difference) indicates the difference in means between the treatment and control groups, standardized by the pooled standard deviation. A positive SMD for rCBV suggests an increase, while a negative SMD for rTTP suggests a faster time to peak perfusion, both indicating improved blood flow. RR (Relative Risk) > 1 indicates a higher probability of a favorable clinical outcome in the treatment group.
Experimental Protocols
The investigation of this compound's effects on cerebral blood flow predominantly utilizes preclinical models of cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rodents. In vitro studies using cell cultures under hypoxia/reoxygenation conditions also provide valuable mechanistic insights.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This model simulates focal cerebral ischemia, mimicking the conditions of a stroke.
Objective: To evaluate the effect of this compound on cerebral blood flow and infarct volume in a rodent model of ischemic stroke.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound solution
-
Anesthesia (e.g., isoflurane)
-
Laser Doppler Flowmeter (LDF)
-
Monofilament suture (for intraluminal occlusion)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Surgical microscope and instruments
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal with isoflurane. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Laser Doppler Flowmetry Probe Placement: Make a small incision on the scalp and place an LDF probe on the skull over the territory of the middle cerebral artery (MCA) to monitor regional CBF.
-
MCAO Induction: Ligate the distal ECA. Insert a silicon-coated monofilament suture through the ECA stump and advance it into the ICA until a significant drop in CBF (typically >70%) is observed on the LDF, indicating occlusion of the MCA.
-
Drug Administration: Administer this compound or vehicle (saline) intravenously or intraperitoneally at the onset of reperfusion or at a specified time point post-occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion, which should be confirmed by an increase in CBF on the LDF.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Assessment: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC solution. The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.
In Vitro Hypoxia/Reoxygenation (H/R) Model
This model simulates the cellular stress induced by ischemia-reperfusion injury.
Objective: To investigate the molecular mechanisms of this compound's neuroprotective effects on brain microvascular endothelial cells.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Cell culture medium and supplements
-
This compound solution
-
Hypoxia chamber (e.g., with 1% O2, 5% CO2, 94% N2)
-
Reagents for Western blotting, immunofluorescence, and cell viability assays.
Procedure:
-
Cell Culture: Culture hCMEC/D3 cells to a desired confluency.
-
Hypoxia Induction: Place the cell culture plates in a hypoxia chamber for a specified duration (e.g., 3 hours) to induce hypoxic conditions.
-
Treatment: During the hypoxic phase or at the onset of reoxygenation, treat the cells with varying concentrations of this compound.
-
Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO2) for a defined period (e.g., 3 hours).
-
Analysis: Perform various assays to assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), protein expression of signaling molecules (e.g., Western blotting for muscarinic receptors, ERK, Akt), and oxidative stress markers.
Signaling Pathways and Mechanisms of Action
The cerebrovascular and neuroprotective effects of this compound are mediated through a complex interplay of signaling pathways, primarily initiated by its antagonism of muscarinic acetylcholine receptors.
Muscarinic Receptor Antagonism
This compound acts as a non-selective antagonist at muscarinic acetylcholine receptors (M1-M5).[3][4] In the context of cerebral ischemia, hypoxia/reoxygenation leads to an upregulation of M1, M2, and M4 receptors in cerebral arteries.[5] this compound administration has been shown to ameliorate this upregulation.[5] By blocking these receptors, it is hypothesized to counteract the excessive cholinergic activity that can contribute to vasoconstriction and neuronal damage during an ischemic event.
ERK1/2 Signaling Pathway
Basic research has revealed that the neuroprotective and cerebral circulation-promoting effects of this compound are correlated with the activation of the ERK1/2 signaling pathway.[1] This pathway is crucial for cell survival and proliferation. While the precise upstream and downstream targets of ERK1/2 activation by this compound in the cerebrovasculature require further elucidation, its activation is a key mechanism contributing to its therapeutic effects.
Akt/GSK-3β Signaling Pathway
This compound has been shown to promote the phosphorylation of Akt and subsequently inactivate Glycogen Synthase Kinase 3β (GSK-3β).[6] The Akt/GSK-3β pathway is a critical regulator of cell survival and apoptosis. Activation of Akt leads to the phosphorylation and inhibition of GSK-3β. This inhibition prevents the pro-apoptotic effects of GSK-3β, such as the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This anti-apoptotic action is a significant component of the neuroprotective effects of this compound.
Conclusion
This compound demonstrates a clear and beneficial effect on cerebral blood flow, particularly in the context of ischemic stroke. Its mechanism of action is multifaceted, involving the antagonism of muscarinic receptors and the modulation of key intracellular signaling pathways such as ERK1/2 and Akt/GSK-3β. The quantitative data, though still emerging, supports its clinical utility in improving cerebral perfusion and neurological outcomes. The experimental protocols outlined provide a framework for further investigation into its therapeutic potential and the precise molecular mechanisms underlying its effects. This in-depth understanding is crucial for the continued development and optimization of this compound as a therapeutic agent for cerebrovascular diseases.
References
- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Hydrobromide: A Technical Guide to its Discovery, History, and Core Scientific Data
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Foreword: This technical guide provides an in-depth overview of Anisodine hydrobromide, a tropane alkaloid with significant pharmacological applications. From its origins in traditional Chinese medicine to its modern clinical use, this document collates the essential historical, chemical, and pharmacological data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Discovery and History
The development of this compound as a therapeutic agent is a significant achievement of Chinese medical research. It was first isolated from Anisodus tanguticus, and its hydrobromide form was established as a new drug in China.[3] Anisodamine, a related alkaloid, was introduced into clinical use in China in 1965.[2] The efficacy of anisodine for treating cerebrovascular diseases was validated between 1970 and 1975.[3] Today, it is widely used in China for the treatment of various conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic diseases.[3][4][5]
Physicochemical and Pharmacokinetic Properties
This compound is a tropane alkaloid with the chemical formula C17H22BrNO5.[6] A summary of its key physicochemical and pharmacokinetic properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C17H22BrNO5 | [6] |
| Molecular Weight | 400.27 g/mol | [6] |
| Exact Mass | 399.0681 | [6] |
| Elemental Analysis | C: 51.01%, H: 5.54%, Br: 19.96%, N: 3.50%, O: 19.99% | [6] |
| Synonyms | This compound, Daturamine, α-Hydroxyscopolamine | [4] |
Table 2: Comparative Pharmacokinetics of Anisodine in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 340.50 ± 44.52 | [7] |
| Bioavailability (%) | 80.45 | [7] |
| Urinary Excretion Rate (%) | 32.67 | [7] |
Experimental Protocols
This section details the methodologies for the isolation, structural elucidation, and pharmacological characterization of this compound, as cited in the scientific literature.
Isolation and Purification
A common method for the extraction and analysis of Anisodine from Anisodus tanguticus involves the following steps:
-
Sample Preparation: Air-dried and ground roots of Anisodus tanguticus are used as the starting material.[8]
-
Alkaloid Extraction: A 2.00 g sample of the powdered plant material is placed in a flask, and 4 mL of ammonia is added and mixed. After 10 minutes, 100 mL of chloroform is added, and the total weight is recorded. The mixture is then subjected to ultrasonication for 30 minutes. After cooling, any weight lost due to chloroform evaporation is replenished, and the solution is filtered.[9]
-
Purification and Analysis: The resulting extract can be further purified and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis-Electrochemiluminescence.[9][10]
-
HPLC Conditions: An Agilent 5HC-C18 column (250.0 mm × 4.6 mm) is used. The mobile phase consists of acetonitrile and 30 mmol/L potassium dihydrogen phosphate (containing 0.08% triethylamine, with the pH adjusted to 6.0) in a 13:87 ratio. Detection is performed at 210 nm with a column temperature of 35 °C. The injection volume is 10 μL, and the flow rate is 0.2 mL/min.[9]
-
Structural Elucidation
The structure of Anisodine has been elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the molecular weight and fragmentation pattern. For the related compound anisodamine, the protonated molecular ion is observed at m/z 306. Key fragment ions are seen at m/z 288 (loss of H₂O), 276 (loss of HCHO), and 140 (loss of tropic acid).[11]
Pharmacological Assays
The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used method to simulate focal cerebral ischemia.[2]
-
Animal Preparation: Anesthetized rats are placed in a supine position. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
Occlusion: The ECA is ligated and cut. A suture with a silicone-coated tip is inserted through the ECA into the ICA to block the origin of the middle cerebral artery (MCA). The depth of insertion is typically 17-18 mm for a rat weighing 260-280g.[13]
-
Confirmation of Ischemia: A 70-80% decrease in cerebral blood flow, monitored by a laser speckle imaging system, confirms the successful establishment of the model.[13]
-
Reperfusion: For transient MCAO, the suture is withdrawn to allow for reperfusion.[13]
-
Drug Administration and Analysis: this compound can be administered before, during, or after the ischemic event. Post-treatment analysis can include immunohistochemistry of brain tissue to assess the expression of relevant receptors and markers of neuronal damage.[14]
The Oxygen-Glucose Deprivation and Reoxygenation (OGD/R) model is an in vitro method to mimic ischemic conditions in cell culture.[15]
-
Cell Culture: Rat brain microvascular endothelial cells (RBMECs) are cultured to confluence.[15]
-
Oxygen-Glucose Deprivation: The complete medium is replaced with a deoxygenated, glucose-free medium. The cells are then placed in a hypoxia chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified period (e.g., 2 hours) at 37 °C.[15]
-
Reoxygenation: The cells are returned to a normoxic incubator (95% O₂, 5% CO₂) and provided with fresh, complete medium for a period of reoxygenation (e.g., 1 hour).[15]
-
Treatment and Analysis: this compound can be added to the culture medium before or during the OGD/R process. Subsequent analysis can include immunofluorescence staining to assess cellular structures and assays for reactive oxygen species (ROS) and calcium influx.[14]
Mechanism of Action and Signaling Pathways
This compound is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor antagonist.[4][5] It also exhibits α1-adrenergic receptor antagonist properties.[4] By blocking muscarinic receptors, this compound inhibits the action of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[5] This blockade leads to a reduction in smooth muscle spasms and improved microcirculation.[5]
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[16] The binding of an antagonist like this compound prevents the activation of these G-proteins by acetylcholine, thereby inhibiting the downstream signaling cascades.
In the context of cerebral ischemia, this compound has been shown to downregulate the expression of M1, M2, M4, and M5 receptors.[14] This action is associated with a reduction in calcium ion influx and reactive oxygen species (ROS) levels, contributing to its neuroprotective effects.[14]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Muscarinic Receptor (Gq/11) Signaling Pathway Blockade by this compound.
Caption: Experimental Workflow for the In Vivo MCAO Model.
Caption: Experimental Workflow for the In Vitro OGD/R Model.
References
- 1. m-Anisidine(536-90-3) 1H NMR [m.chemicalbook.com]
- 2. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Anisodine - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Lifetime of muscarinic receptor–G-protein complexes determines coupling efficiency and G-protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Separation and detection of tropane alkaloids in Anisodus tanguticus by capillary electrophoresis-electrochemiluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rwdstco.com [rwdstco.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroprotective Role of Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders. Primarily known as a non-selective muscarinic acetylcholine receptor antagonist, its therapeutic potential extends beyond its anticholinergic effects. This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, focusing on its role in mitigating oxidative stress, inflammation, and apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant global health burden with limited effective therapeutic options. The pathophysiology of these conditions is complex, involving a cascade of events including excitotoxicity, oxidative stress, neuroinflammation, and programmed cell death. This compound has emerged as a promising neuroprotective agent, capable of crossing the blood-brain barrier and exerting pleiotropic effects on these pathological processes.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by experimental evidence.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract key drivers of neuronal damage.
Antagonism of Muscarinic Acetylcholine Receptors
This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] While it is non-selective, its interaction with specific subtypes, such as the M2 receptor, is thought to be a key component of its neuroprotective action.[4] By blocking these receptors, this compound can modulate neurotransmitter release and influence neuronal activity and synaptic plasticity.[3]
Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal injury in various neurological conditions. This compound has been shown to effectively reduce oxidative stress by modulating the levels of key antioxidant enzymes and markers of lipid peroxidation.[4]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases and after acute injury. This compound has demonstrated a significant anti-apoptotic effect by modulating the expression of key regulatory proteins.
Modulation of Signaling Pathways
This compound exerts its neuroprotective effects by influencing several critical intracellular signaling pathways.
-
Akt/GSK-3β Signaling Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway.[5] The activation of Akt (Protein Kinase B) leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a protein implicated in promoting apoptosis and inflammation. This pathway is crucial for promoting cell survival and reducing neuronal death.[5]
-
Notch Signaling Pathway: The Notch signaling pathway is involved in neural proliferation, migration, and remodeling. This compound has been found to promote neurological function and neuroplasticity by impacting this pathway, leading to increased levels of Notch1 and its downstream target Hes1.[6]
-
ERK1/2 Signaling Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another important cascade involved in cell survival and differentiation. Activation of this pathway by this compound contributes to its neuroprotective effects.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective efficacy of this compound.
Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Model of Vascular Dementia [4]
| Parameter | Sham Group | VD Model Group | Low-Dose AH | Medium-Dose AH | High-Dose AH |
| Serum SOD (U/mL) | 100.70 ± 18.95 | 44.22 ± 7.11 | - | - | 98.67 ± 0.86 |
| Brain SOD (U/mg) | 131.77 ± 8.34 | 84.39 ± 4.10 | - | - | 162.83 ± 17.36 |
| Serum MDA (nmol/mL) | 12.03 ± 1.01 | 17.74 ± 1.00 | - | - | 6.68 ± 0.06 |
| Brain MDA (nmol/mg) | 4.41 ± 0.30 | 6.17 ± 0.70 | - | - | 3.96 ± 0.77 |
VD: Vascular Dementia; AH: this compound; SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data are presented as mean ± SD.
Table 2: Effect of this compound on Apoptosis in a Rat Model of Vascular Dementia [4]
| Treatment Group | Percentage of Apoptotic Cells (%) |
| Low Concentration AH | 36.10 ± 9.07 |
| Medium Concentration AH | 9.60 ± 5.63 |
| High Concentration AH | 3.43 ± 0.92 |
AH: this compound. Data are presented as mean ± SD.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
In Vivo Models
This model is used to induce focal cerebral ischemia, mimicking stroke in humans.
-
Animals: Healthy male C57BL/6 mice.
-
Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1.5% for maintenance) in a mixture of 30% O₂ and 70% N₂O.
-
Surgical Procedure:
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the suture is withdrawn after a specific period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO, the suture is left in place.
-
-
Post-operative Care: Suture the incision and allow the mouse to recover in a heated cage.
-
This compound Treatment: Administer this compound intraperitoneally at desired doses and time points post-MCAO.
-
Outcome Assessment: Evaluate neurological deficits using scoring systems (e.g., Bederson's scale). Analyze brain tissue for infarct volume (TTC staining), neuronal survival (Nissl staining), and apoptosis (TUNEL assay).
This model simulates vascular dementia by inducing long-term reduced blood flow to the brain.
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a ventral midline cervical incision to expose both common carotid arteries.
-
Permanently ligate both common carotid arteries (two-vessel occlusion, 2-VO).
-
-
This compound Treatment: Administer this compound at various doses (e.g., 0.3, 0.6, 1.2 mg/kg) for a specified duration following the 2-VO surgery.
-
Outcome Assessment: Assess cognitive function using tests like the Morris Water Maze. Analyze brain tissue for neuronal death (Nissl staining), apoptosis (TUNEL assay), and protein expression (Western blot).
In Vitro Model
This in vitro model mimics the conditions of ischemia-reperfusion injury at the cellular level.
-
Cell Culture: Use neuronal cell lines (e.g., HT22, NSC-34) or primary neuronal cultures.
-
OGD Procedure:
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Replace the glucose-free medium with normal culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂).
-
-
This compound Treatment: Apply this compound to the cell culture medium at various concentrations before, during, or after the OGD/R procedure.
-
Outcome Assessment: Measure cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase activity assays), and levels of reactive oxygen species (ROS).
Histological and Molecular Techniques
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and embed the brain in paraffin. Cut coronal sections (e.g., 5 µm thick).
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a 0.1% cresyl violet solution.
-
Differentiate in graded ethanol solutions.
-
Dehydrate, clear in xylene, and mount.
-
-
Analysis: Count the number of surviving neurons in specific brain regions under a light microscope.
-
Tissue Preparation: Prepare paraffin-embedded brain sections as for Nissl staining.
-
Assay Procedure:
-
Deparaffinize and rehydrate the sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Stop the reaction and visualize the labeled nuclei using fluorescence microscopy.
-
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (counterstained with DAPI).
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Notch1, Hes1, Bcl-2, Bax) overnight at 4°C.
-
Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in the neuroprotective action of this compound.
Caption: this compound's Neuroprotective Signaling Pathways.
Caption: General Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with multiple mechanisms of action. Its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways highlights its therapeutic potential for a range of neurological disorders. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for further research and development.
Future studies should focus on elucidating the precise role of different muscarinic receptor subtypes in the neuroprotective effects of this compound. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients suffering from neurodegenerative diseases and acute brain injuries. The continued investigation of this compound and its derivatives could lead to novel and effective treatments for these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 3. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notch1 antibody (10062-2-AP) | Proteintech [ptglab.com]
- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Anisodine hydrobromide. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a tropane alkaloid and a derivative of scopolamine. It is the hydrobromide salt of Anisodine.
IUPAC Name: (1R,2R,4S,5S,7s)-7-[(2S)-2,3-dihydroxy-2-phenylpropanoyloxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane hydrobromide
Chemical Formula: C₁₇H₂₂BrNO₅[1]
Molecular Weight: 400.27 g/mol [1]
Synonyms: Daturamine hydrobromide, α-Hydroxyscopolamine hydrobromide
The chemical structure of Anisodine features a tropane core, which is a bicyclic amine. It is characterized by an epoxide ring and an ester side chain derived from atropic acid. The hydrobromide salt enhances its stability and solubility in aqueous solutions.
Physicochemical Properties
A summary of the key physicochemical properties of Anisodine and its hydrobromide salt is presented in the table below.
| Property | Value | References |
| Melting Point (Anisodine) | 199.5-200 °C | |
| Melting Point (Anisodine HBr) | >192 °C (decomposition) | |
| Solubility (Anisodine HBr) | Soluble in methanol and water. Slightly soluble in DMSO. | |
| Appearance | White to off-white solid |
Spectral Data
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Data not fully available in the search results. |
| ¹³C NMR | A SpectraBase entry indicates the availability of the ¹³C NMR spectrum for (-)-anisodine.[2] |
| IR Spectroscopy | Characteristic bands for tropane alkaloids include those for esters (C=O stretch) and out-of-plane aromatic bending.[3] |
| Mass Spectrometry | The protonated molecular ion of anisodamine (the free base) shows an m/z of 306.[4] |
Synthesis of Anisodine
The total synthesis of (-)-Anisodine has been achieved, with a notable approach starting from 6-β-acetyltropine.[5][6] A key step in this synthetic route is the Sharpless asymmetric dihydroxylation.[6]
Synthetic Pathway Overview
The overall synthetic strategy involves the transformation of a readily available starting material through a series of stereocontrolled reactions to construct the complex tropane alkaloid structure.
Caption: A simplified workflow for the total synthesis of this compound.
Experimental Protocols
While a complete, detailed experimental protocol from a single source is not available in the provided search results, the following outlines the key reaction type central to the synthesis.
Sharpless Asymmetric Dihydroxylation:
This reaction is crucial for introducing the diol functionality with the correct stereochemistry.
-
Reagents: The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric re-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III) (K₃[Fe(CN)₆]). Enantioselectivity is achieved by using a chiral ligand, often a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, contain the catalyst, re-oxidant, and the chiral ligand.
-
General Procedure: The alkene substrate is dissolved in a suitable solvent system, typically a mixture of tert-butanol and water. The AD-mix is added, and the reaction is stirred at a controlled temperature (often 0 °C to room temperature) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[7] These receptors are G-protein coupled receptors (GPCRs) that are crucial in the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and initiate distinct downstream signaling cascades.[8][9]
M1 Muscarinic Receptor Signaling Pathway
M1 receptors are typically coupled to Gq/11 G-proteins.[10] Antagonism by this compound would inhibit this pathway.
Caption: Antagonism of the M1 muscarinic receptor signaling pathway by this compound.
M2 Muscarinic Receptor Signaling Pathway
M2 receptors are coupled to Gi/o G-proteins, which are inhibitory.[10] this compound's antagonism would block this inhibitory effect.
Caption: Antagonism of the M2 muscarinic receptor signaling pathway by this compound.
Conclusion
This compound is a significant tropane alkaloid with a well-defined chemical structure and a challenging synthetic pathway that has been successfully navigated. Its primary mechanism of action as a muscarinic acetylcholine receptor antagonist underpins its pharmacological effects. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of cholinergic system modulators. Further research to fully elucidate the spectral characteristics and optimize the synthetic route will be valuable for the continued exploration of this compound's therapeutic potential.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Anisodine [jcps.bjmu.edu.cn]
- 6. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine Hydrobromide for Acute Ischemic Stroke: A Technical Guide for Researchers
Anisodine hydrobromide , a derivative of the tropane alkaloid anisodine, has emerged as a promising therapeutic agent in the management of acute ischemic stroke (AIS).[1] Extracted from the plant Anisodus tanguticus, it has been utilized in traditional Chinese medicine and is now the subject of modern clinical and preclinical investigation for its neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the current state of research on this compound for AIS, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of stroke therapeutics.
Core Mechanism of Action
This compound primarily functions as a non-selective muscarinic acetylcholine receptor antagonist .[3][4] By blocking these receptors in the central and peripheral nervous systems, it inhibits the excitatory actions of acetylcholine.[3] This antagonism is central to its therapeutic effects in ischemic stroke, which are multifaceted and include:
-
Improved Cerebral Microcirculation: this compound has demonstrated vasoactive properties, leading to vasodilation and a reduction in vascular resistance.[3] This action helps to improve blood flow to the ischemic penumbra, the area of the brain that is at risk of infarction but is still viable.[2][3]
-
Neuroprotection: The neuroprotective effects of this compound are attributed to several downstream mechanisms.[1][2][5] These include the inhibition of excitotoxicity, reduction of oxidative stress, and prevention of neuronal apoptosis.[1][2]
-
Anti-inflammatory Effects: The compound has been shown to possess anti-inflammatory properties, which are crucial in mitigating the secondary brain injury that occurs following a stroke.[5] This includes the inhibition of pro-inflammatory cytokine production.[5]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in the pathophysiology of ischemic stroke. Notably, it has been found to activate the ERK1/2 signaling pathway and the Notch signaling pathway .[1][2][6] The activation of these pathways is believed to contribute to its neuroprotective and neurorestorative effects, including the promotion of neural remodeling and recovery.[6]
Clinical Efficacy and Safety
A systematic review and meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients with AIS demonstrated the efficacy and safety of this compound injection.[1][7][8][9] The key findings are summarized in the table below.
| Outcome Measure | Result | 95% Confidence Interval | p-value |
| Efficacy | |||
| National Institutes of Health Stroke Scale (NIHSS) | MD = -1.53 | (-1.94, -1.12) | < 0.00001 |
| modified Rankin Scale (mRS) | MD = -0.89 | (-0.97, -0.81) | < 0.00001 |
| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 |
| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 |
| Relative Cerebral Blood Volume | SMD = 0.28 | (0.02, 0.53) | 0.03 |
| Relative Time to Peak | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 |
| Safety | |||
| Adverse Events | No significant difference | - | - |
MD: Mean Difference; RR: Risk Ratio; SMD: Standardized Mean Difference.
These results indicate that supplemental treatment with this compound injection significantly improves neurological function, activities of daily living, and cerebral perfusion in patients with AIS, without a significant increase in adverse events.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for acute ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human ischemic stroke.[4][7][10]
Objective: To induce a focal ischemic stroke in rodents to evaluate the neuroprotective effects of this compound.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Nylon monofilament suture (size appropriate for the animal)
-
Heating pad and rectal probe for temperature monitoring
-
Laser Doppler flowmetry (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C.[10] Secure the animal in a supine position and make a midline cervical incision.[8]
-
Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]
-
Ligation and Arteriotomy: Ligate the distal ECA and the CCA. Place a temporary clip on the ICA. Make a small incision in the ECA stump.[10]
-
Filament Insertion: Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[4] The insertion depth varies depending on the animal's weight.[8] A drop in cerebral blood flow, if monitored, confirms successful occlusion.[10]
-
Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion.[11] For permanent MCAO, the filament is left in place.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care as needed.
In Vitro Hypoxia/Reoxygenation Model
This model simulates the ischemic and reperfusion phases of a stroke in a controlled cellular environment.
Objective: To assess the neuroprotective effects of this compound on neuronal or endothelial cells subjected to oxygen-glucose deprivation and reoxygenation.
Materials:
-
Neuronal or endothelial cell line (e.g., primary cortical neurons, human brain microvascular endothelial cells)
-
Cell culture reagents
-
Hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2)
-
Glucose-free culture medium
-
This compound solution
Procedure:
-
Cell Culture: Culture the cells to a desired confluency.
-
Hypoxia Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxia chamber for a specified duration (e.g., 4-8 hours).[12]
-
Drug Treatment: this compound can be added before, during, or after the hypoxic period to assess its protective effects.
-
Reoxygenation: After the hypoxic period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (21% O2, 5% CO2) for a specified duration (e.g., 16-24 hours).[12]
-
Assessment: Evaluate cell viability, apoptosis, or other relevant parameters using appropriate assays.
Golgi-Cox Staining
This histological technique is used to visualize the morphology of neurons, including their dendritic branches and spines.
Objective: To assess the effects of this compound on neuronal structure and plasticity following ischemic stroke.
Materials:
-
Brain tissue from experimental animals
-
Golgi-Cox solution
-
Cryoprotectant solution
-
Vibratome or cryostat for sectioning
-
Ammonium hydroxide
-
Sodium thiosulfate
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Impregnation: Immerse the brain tissue in Golgi-Cox solution in the dark for 14-25 days.[3]
-
Cryoprotection: Transfer the tissue to a cryoprotectant solution and store in the dark at 4°C for at least 24 hours.[3]
-
Sectioning: Cut thick sections (100-200 µm) of the brain using a vibratome or cryostat.
-
Staining Development:
-
Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations, clear with xylene, and mount on slides with a mounting medium.[3]
Immunofluorescence Staining
This technique is used to detect the presence and localization of specific proteins within tissue sections.
Objective: To investigate the expression of proteins in relevant signaling pathways (e.g., Notch1, Hes1) in response to this compound treatment.
Materials:
-
Brain tissue sections (cryosections or paraffin-embedded)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibodies (e.g., anti-Notch1, anti-Hes1)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Tissue Preparation: Prepare brain sections and mount them on slides.
-
Permeabilization and Blocking: Permeabilize the tissue with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at a specific concentration overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody in the dark.[13]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an antifade mounting medium.[13]
-
Imaging: Visualize the staining using a fluorescence microscope.
Western Blotting
This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.
Objective: To determine the effect of this compound on the expression of proteins in signaling pathways such as the Notch pathway (Notch1, Hes1).
Materials:
-
Brain tissue or cell lysates
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Notch1, anti-Hes1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize the tissue or lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound shows significant promise as a therapeutic agent for acute ischemic stroke, with a strong foundation of clinical and preclinical evidence supporting its efficacy and safety. Its multifaceted mechanism of action, involving the modulation of muscarinic receptors and key signaling pathways, offers multiple avenues for neuroprotection and neurorestoration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for the treatment of ischemic stroke. Further large-scale, multi-center clinical trials are warranted to solidify its role in clinical practice.[1][7]
References
- 1. mdpi.com [mdpi.com]
- 2. A Modified Method for Consistent and Reliable Golgi–Cox Staining in Significantly Reduced Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Imaging Neurons within Thick Brain Sections Using the Golgi-Cox Method [jove.com]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence -Development -Neuroscience-BIO-PROTOCOL [bio-protocol.org]
- 6. [PDF] Golgi-Cox Staining Protocol for Medium Spiny Neurons in the Striatum of Neonatal and Early Postnatal Mouse Brain Using Cryosections | Semantic Scholar [semanticscholar.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. rwdstco.com [rwdstco.com]
- 9. mdpi.com [mdpi.com]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Anisodine Hydrobromide in Preclinical Acute Ischemic Stroke (AIS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that functions as a non-specific muscarinic acetylcholine receptor antagonist.[1] It has demonstrated significant neuroprotective effects in both clinical and preclinical studies of acute ischemic stroke (AIS).[2][3] Its therapeutic potential is attributed to a multifaceted mechanism of action that includes improving cerebral microcirculation, reducing vascular resistance, and exhibiting anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1][2] this compound has been shown to penetrate the blood-brain barrier, making it a promising candidate for mitigating neuronal damage following an ischemic event.[4]
These application notes provide detailed protocols for the use of this compound in a preclinical research setting, specifically in rodent models of AIS. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective efficacy of this compound.
Mechanism of Action in Acute Ischemic Stroke
This compound exerts its neuroprotective effects through several signaling pathways:
-
Cholinergic Blockade: As a muscarinic antagonist, it counteracts the excitotoxicity mediated by acetylcholine, reducing neuronal overstimulation and subsequent damage.[1]
-
Hemodynamic Improvement: It has vasodilatory properties that can improve blood flow in the ischemic penumbra, the area of moderately ischemic brain tissue that is at risk of infarction but is still viable.[1]
-
Anti-inflammatory and Anti-oxidative Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are key contributors to secondary injury in the ischemic cascade.
-
Anti-apoptotic Pathways: It can modulate cell survival pathways, such as the Akt/GSK-3β and ERK1/2 signaling pathways, to inhibit neuronal apoptosis.[2]
-
Modulation of Notch Signaling: Recent studies suggest that the Notch signaling pathway may also be involved in the neuroplasticity effects of this compound.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound in rodent models of cerebral ischemia.
| Parameter | Animal Model | Route of Administration | Dosage Range | Timing of Administration | Key Findings | Reference(s) |
| Neuroprotection | MCAO Rat | Intravenous (i.v.) | 0.15 - 1.2 mg/kg | During reperfusion | Reduced infarct volume, improved neurological score, decreased neuronal apoptosis. | [6] |
| Chronic Cerebral Hypoperfusion Rat | Intraperitoneal (i.p.) | 0.3 - 1.2 mg/kg | Daily for a specified period | Ameliorated memory deficits, attenuated neuronal cell death. | [7] | |
| MCAO Mouse | Not specified in abstract | Not specified in abstract | Chronic phase post-stroke | Improved neurological function, increased neurite intersections and dendritic spine density. | [5][8] | |
| Pharmacokinetics | Sprague-Dawley Rat | Intravenous (i.v.) | 5 mg/kg | Single dose | Rapid distribution to various tissues. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture (e.g., 4-0 nylon with a silicon-coated tip)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rodent (rat or mouse) with isoflurane (4-5% for induction, 1.5-2% for maintenance). Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-120 minutes.
-
-
Reperfusion: After the desired occlusion time, withdraw the filament to allow for reperfusion of the MCA territory.
-
This compound Administration:
-
Preparation of Injection Solution: this compound is available as a powder and should be dissolved in sterile saline (0.9% NaCl) to the desired concentration. Ensure the solution is clear and free of particulates before injection.
-
Route of Administration:
-
Intravenous (i.v.) Injection: For rats, a recommended dose is 0.6 mg/kg administered via the tail vein at the onset of reperfusion.[9] A dose-response study using 0.15, 0.3, 0.6, and 1.2 mg/kg can also be performed.[6]
-
Intraperitoneal (i.p.) Injection: For rats, a dosage range of 0.3 to 1.2 mg/kg can be used.[7]
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide soft food and easy access to water.
-
Assessment of Neurological Deficit: Evaluate neurological function at 24 hours and other time points post-MCAO using a standardized neurological scoring system (e.g., Bederson score or a 5-point scale).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Neurological Scoring
A common 5-point scale for neurological deficit assessment in rodents after MCAO is as follows:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to the contralateral side.
-
4: No spontaneous motor activity.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellmolbiol.org [cellmolbiol.org]
Application Notes and Protocols: Anisodine Hydrobromide Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for anisodine hydrobromide in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.
Data Presentation: Quantitative Dosage Information
The following tables summarize the reported dosages of this compound used in different animal models and experimental conditions.
Table 1: this compound Dosage in Rat Models
| Animal Model | Strain | Route of Administration | Dosage (mg/kg) | Key Findings |
| Cerebral Ischemia-Reperfusion Injury | Sprague-Dawley | Oral | 5, 10, 20 | Rapidly absorbed and distributed to various tissues; showed neuroprotective effects.[1][2] |
| Chronic Cerebral Hypoperfusion | Sprague-Dawley | Not Specified | 0.3, 0.6, 1.2 | Ameliorated memory deficits and attenuated neuronal cell death.[3] |
| Septic Acute Lung Injury (Physiological) | Sprague-Dawley | Oral | 12.5, 25, 50 | Rapidly absorbed with linear pharmacokinetic characteristics. |
| Septic Acute Lung Injury (Pathological) | Sprague-Dawley | Oral | 12.5, 25, 50 | Slower absorption compared to physiological state. |
| Septic Acute Lung Injury (Physiological) | Sprague-Dawley | Intravenous | 4, 8, 16 | Linear pharmacokinetic characteristics. |
| Septic Acute Lung Injury (Pathological) | Sprague-Dawley | Intravenous | 4, 8, 16 | Increased AUC, prolonged T1/2 and MRT, suggesting better therapeutic effect. |
| Pharmacokinetics and Tissue Distribution | Sprague-Dawley | Intravenous | 5 | Rapidly distributed to various tissues with highest concentrations in kidney and stomach.[4] |
Table 2: this compound Dosage in Dog Models
| Animal Model | Strain | Route of Administration | Dosage (mg/kg) | Key Findings |
| Cardiovascular and Respiratory Function | Beagle | Intravenous | 0.1, 0.4, 1.6, 6.4 | Doses above 0.4 mg/kg may have adverse effects on cardio-respiratory systems.[5] 0.1 mg/kg was devoid of deleterious effects.[5] |
| Pharmacokinetics | Beagle | Intravenous | 0.1, 0.3, 0.9 | High plasma clearance and tissue distribution; fast plasma elimination with no accumulation.[4] |
Experimental Protocols
Protocol 1: Induction of Chronic Cerebral Hypoperfusion (CCH) in Rats and Administration of this compound
Objective: To evaluate the neuroprotective effects of this compound in a rat model of chronic cerebral hypoperfusion.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Induction of CCH (Two-Vessel Occlusion, 2-VO):
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Permanently ligate both common carotid arteries with suture material.
-
Suture the incision.
-
For the sham group, perform the same surgical procedure without ligating the arteries.
-
-
Drug Administration:
-
Following the 2-VO surgery, randomly divide the rats into experimental groups (e.g., sham, 2-VO control, 2-VO + this compound at different doses).
-
Prepare the desired doses of this compound (e.g., 0.3, 0.6, and 1.2 mg/kg) in a suitable vehicle.[3]
-
Administer the drug or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) for the specified duration of the study.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animals for recovery from surgery and any adverse effects.
-
Conduct behavioral tests (e.g., Morris Water Maze) to assess cognitive function.
-
At the end of the study period, euthanize the animals and collect brain tissue for histological (e.g., Nissl staining, TUNEL staining) and biochemical (e.g., Western blot for Bcl-2, Bax, p-Akt, p-GSK-3β) analysis.[3]
-
Protocol 2: Pharmacokinetic Study of this compound in a Rat Model of Septic Acute Lung Injury
Objective: To characterize the pharmacokinetic profile of this compound in rats with septic acute lung injury.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound (tablets and injection)
-
Lipopolysaccharide (LPS)
-
Anesthetic
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Induction of Septic Acute Lung Injury:
-
Induce sepsis by administering a single intravenous injection of LPS at a dose of 5 mg/kg.
-
-
Drug Administration:
-
Divide the rats into groups to receive either oral or intravenous this compound at various doses.
-
Oral Administration: Administer this compound tablets at doses of 12.5, 25, and 50 mg/kg.
-
Intravenous Administration: Administer this compound injection at doses of 4, 8, and 16 mg/kg via the tail vein.
-
-
Blood Sampling:
-
At predetermined time points after drug administration, collect blood samples from the retro-orbital plexus or another appropriate site into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable solvent (e.g., ethyl acetate).
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, and clearance.
-
Protocol 3: Assessment of Cardiovascular and Respiratory Functions in Conscious Dogs
Objective: To evaluate the effects of intravenous this compound on the cardiovascular and respiratory systems of conscious dogs.
Animal Model: Beagle dogs (male and female).
Materials:
-
This compound for injection
-
Telemetry system for continuous monitoring of ECG, blood pressure, and respiration
-
Normal saline (as control)
Procedure:
-
Animal Preparation and Telemetry Implantation:
-
Surgically implant telemetry transmitters in the dogs to allow for continuous monitoring of physiological parameters. Allow for a sufficient recovery period after surgery.
-
-
Experimental Design:
-
Use a Latin square design where each dog receives all treatments (saline and different doses of this compound) with a washout period between each treatment.
-
The doses of this compound to be tested are 0.1, 0.4, 1.6, and 6.4 mg/kg.[5]
-
-
Drug Administration:
-
On the day of the experiment, administer a single intravenous dose of either normal saline or this compound to the conscious, restrained dog.
-
-
Data Collection:
-
Continuously record electrocardiogram (ECG), blood pressure (systolic, diastolic, mean), and respiratory parameters (e.g., respiratory rate, tidal volume) before and for up to 24 hours after drug administration.
-
-
Data Analysis:
-
Analyze the collected data to determine any significant changes in heart rate, PR interval, QTc interval, blood pressure, and respiratory function at different time points following the administration of each dose of this compound compared to the saline control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound has been shown to exert neuroprotective effects by activating the Akt/GSK-3β signaling pathway. This pathway is crucial for cell survival and is implicated in reducing neuronal apoptosis.[3]
Caption: Neuroprotective signaling pathway of this compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for administering this compound in animal models.
Caption: Workflow for Oral Gavage in Rats.
Caption: Workflow for Intravenous Injection in Rats.
Caption: Workflow for Intravenous Infusion in Dogs.
Note on Organophosphate Poisoning Models: While anisodine and the related compound anisodamine have been mentioned in the context of treating organophosphate poisoning, a review of the available scientific literature did not yield specific, quantitative dosage information for the use of this compound in animal models of this condition. Researchers interested in this application should conduct preliminary dose-finding studies to establish safe and effective dosage ranges.
References
- 1. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o-Anisidine hydrochloride (134-29-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 3. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies Using Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors (mAChRs).[1] It is utilized in clinical settings, particularly in China, for various vascular and neurological conditions, including acute ischemic stroke.[1] In vitro studies are crucial for elucidating the specific molecular mechanisms underlying its therapeutic effects. These application notes provide a summary of key in vitro findings and detailed protocols for replicating and expanding upon this research.
This compound has been shown to exert neuroprotective effects by improving microcirculation and reducing vascular resistance.[1] Its mechanism of action is primarily attributed to its antagonism of mAChRs, which modulates various downstream signaling pathways.[1] In vitro research has been instrumental in dissecting these pathways, particularly in the context of ischemia/reperfusion injury.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Effect of this compound (AT3) on Muscarinic Acetylcholine Receptor (mAChR) Expression in hCMEC/D3 Cells under Hypoxia/Reoxygenation (H/R) Conditions.
| Treatment Condition | M2-mAChR Expression (Relative to Control) | M4-mAChR Expression (Relative to Control) |
| Control (Normoxia) | 1.0 | 1.0 |
| H/R | Increased | Increased |
| H/R + AT3 (10 µg/mL) | Suppressed H/R-induced increase | Suppressed H/R-induced increase |
| H/R + AT3 (20 µg/mL) | Suppressed H/R-induced increase | Suppressed H/R-induced increase |
Data adapted from Zeng et al. (2023). The study demonstrated that H/R induces the expression of M2 and M4-mAChRs, and this compound suppresses this upregulation.
Table 2: Effect of this compound (AT3) on Oxidative Stress Markers and HIF-1α in hCMEC/D3 Cells under Hypoxia/Reoxygenation (H/R).
| Treatment Condition | Nitric Oxide (NO) Production | Reactive Oxygen Species (ROS) Levels | HIF-1α Expression |
| Control (Normoxia) | Baseline | Baseline | Baseline |
| H/R | Induced | Induced | Induced |
| H/R + AT3 (10 µg/mL) | Inhibited H/R-induced increase | Inhibited H/R-induced increase | Suppressed H/R-induced increase |
| H/R + AT3 (20 µg/mL) | Inhibited H/R-induced increase | Inhibited H/R-induced increase | Suppressed H/R-induced increase |
| H/R + M4-mAChR Inhibitor | Inhibited H/R-induced increase | Inhibited H/R-induced increase | Suppressed H/R-induced increase |
Data adapted from Zeng et al. (2023). This study shows that this compound protects against H/R injury by inhibiting NO and ROS production and suppressing HIF-1α, predominantly through M4-mAChR inhibition.[2]
Key Signaling Pathways
This compound modulates several critical signaling pathways involved in cellular stress and survival.
Caption: this compound's neuroprotective mechanism.
Experimental Protocols
Cell Culture and Hypoxia/Reoxygenation (H/R) Model
This protocol is based on methodologies used for studying cerebral ischemia/reperfusion injury in vitro.[2]
Cell Line: Human cerebral microvascular endothelial cells (hCMEC/D3).
Protocol:
-
Cell Culture: Culture hCMEC/D3 cells in a suitable endothelial cell growth medium, supplemented with growth factors, antibiotics, and fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia Induction: To induce hypoxia, replace the normal culture medium with a glucose-free medium and transfer the cells to a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 3 hours).
-
Reoxygenation: After the hypoxic period, return the cells to a normoxic incubator (21% O2, 5% CO2) and replace the medium with normal glucose-containing culture medium for a specified reoxygenation period (e.g., 3 hours).
-
This compound Treatment: this compound (e.g., 10 and 20 µg/mL) can be added to the culture medium during the reoxygenation phase to assess its protective effects.
Caption: Hypoxia/Reoxygenation experimental workflow.
Western Blotting for mAChR and HIF-1α Expression
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against M2-mAChR, M4-mAChR, HIF-1α, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
Measurement of Reactive Oxygen Species (ROS)
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
Protocol:
-
Cell Seeding: Seed hCMEC/D3 cells in a 96-well black plate with a clear bottom.
-
Treatment: Expose the cells to H/R and this compound as described in Protocol 1.
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Nitric Oxide (NO) Assay (Griess Reaction)
Principle: The Griess reaction is a colorimetric assay that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[3]
Protocol:
-
Sample Collection: After the experimental treatments, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[4] This reagent should be freshly prepared and protected from light.
-
Assay Procedure:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Other Potential Signaling Pathways to Investigate
Basic research suggests that this compound may also influence other signaling pathways that are relevant to its neuroprotective effects.
-
ERK1/2 Signaling Pathway: The activation of the ERK1/2 pathway is a key mechanism in cell survival and proliferation. Some studies suggest that this compound may activate this pathway.[5]
-
Notch Signaling Pathway: The Notch signaling pathway is involved in neurogenesis and vascular remodeling. There is evidence that this compound can impact this pathway, promoting neural plasticity.
Protocols for investigating these pathways would typically involve Western blotting for key phosphorylated proteins (e.g., p-ERK1/2) or downstream targets of the Notch pathway (e.g., Hes1).
Caption: Other potential signaling pathways of Anisodine.
Conclusion
The in vitro study of this compound is essential for a deeper understanding of its therapeutic mechanisms. The protocols and data presented here provide a framework for investigating its effects on cerebral microvascular endothelial cells, particularly in the context of hypoxia/reoxygenation injury. Further research into its impact on the ERK1/2 and Notch signaling pathways could reveal additional facets of its neuroprotective properties.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. BIOCELL | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anisodamine Hydrobromide Administration in Conscious Dogs
These application notes provide a detailed overview of the administration of anisodamine hydrobromide to conscious dogs, with a focus on its cardiovascular and respiratory effects. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Anisodamine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus[1][2]. Its primary mechanism involves acting as an anticholinergic agent by inhibiting the action of acetylcholine, a key neurotransmitter in the nervous system[2][3]. It functions mainly as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, which leads to the relaxation of smooth muscles and a reduction in glandular secretions[2][3][4]. This action is beneficial in treating conditions like smooth muscle spasms[3].
In addition to its anticholinergic properties, anisodamine hydrobromide exhibits vasodilatory effects, which are attributed to its ability to act as a relatively weak alpha-1 adrenergic antagonist[4][5]. This blockade can relieve vasospasms and improve microcirculation[6]. The drug also possesses anti-inflammatory properties by inhibiting the release of mediators like histamine and prostaglandins[3]. Unlike some other anticholinergic agents, anisodamine has lower penetrability across the blood-brain barrier, resulting in weaker central nervous system effects[4][5].
References
- 1. Effects of Anisodine Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Anisodamine Hydrobromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Anisodamine - Wikipedia [en.wikipedia.org]
- 6. Anisodamine for the prevention of contrast-induced nephropathy in patients with acute coronary syndrome: a pilot systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Anisodine Hydrobromide
AN-001
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Anisodine Hydrobromide in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent selectivity and sensitivity with UV detection. The procedure has been validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness, making it suitable for routine quality control analysis.[1][2][3][4]
Introduction
This compound is a tropane alkaloid and anticholinergic agent. It is utilized for various medical conditions due to its effects on the nervous system and microcirculation. Accurate and reliable quantification of this compound is essential for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds.[5] The method described herein is designed for researchers, scientists, and drug development professionals requiring a precise and validated assay for this compound.
Experimental
Instrumentation and Reagents
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition : Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents :
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. As Anisodine is a basic alkaloid, control of the mobile phase pH is critical to achieve symmetrical peak shapes.[6] A slightly acidic pH ensures consistent protonation of the analyte.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Solutions
-
Mobile Phase (20 mM KH₂PO₄, pH 3.5) :
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in a 70:30 (v/v) ratio.
-
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions :
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
-
Sample Preparation (e.g., for a formulation) :
-
Weigh and finely powder a representative number of tablets or weigh an amount of bulk drug equivalent to 25 mg of this compound.
-
Transfer the powder to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the assay.
-
System Suitability Test (SST)
Before starting the analysis, the system suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
-
The acceptance criteria for system suitability are outlined in Table 2.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (%RSD) | < 2.0% |
Analytical Procedure
-
Construct a calibration curve by injecting each working standard solution in duplicate.
-
Plot the peak area response against the concentration of this compound.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Inject the prepared sample solutions in duplicate.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Method Validation Summary
The analytical method was validated according to ICH guidelines.[1][2][3][4][7] The performance characteristics demonstrated that the method is suitable for its intended purpose. A summary of the validation data is presented in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity & Range | ||
| Range | 10 - 150 µg/mL | --- |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Precision | ||
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.25 µg/mL | Report |
| Limit of Quantification (LOQ) | 0.80 µg/mL | Report |
| Specificity | No interference from common excipients | No co-eluting peaks |
Note: The data presented are representative values to demonstrate method performance.
Visualization
The logical workflow for the HPLC analysis, from preparation to final reporting, is illustrated below.
Caption: HPLC analysis workflow for this compound quantification.
Conclusion
The developed RP-HPLC method provides a simple, accurate, and precise means for the quantification of this compound. The validation results confirm that the method is reliable and can be effectively implemented for routine quality control testing of both the active pharmaceutical ingredient and its finished dosage forms.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols: Anisodine Hydrobromide in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisodine hydrobromide, also known as AT3, is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions primarily as an anticholinergic agent by blocking muscarinic acetylcholine receptors (mAChRs).[1][2] Widely used in China for treating various vascular and neurological conditions, its application in cell culture models has revealed significant neuroprotective, anti-inflammatory, and anti-oxidative properties.[1][3] These notes provide a comprehensive overview of its use in in vitro research, including its mechanisms of action, effects on key signaling pathways, and detailed protocols for experimental application.
Mechanism of Action
This compound exerts its effects by competitively antagonizing muscarinic acetylcholine receptors in the central and peripheral nervous systems.[1][4] This blockade prevents the binding of the neurotransmitter acetylcholine, thereby modulating downstream cellular processes.[1] Research in cell culture has highlighted its ability to protect against ischemia/reperfusion-like injury, reduce oxidative stress, inhibit apoptosis, and prevent intracellular calcium overload.[3][5][6][7] Its primary targets appear to be the M2 and M4 muscarinic receptor subtypes.[5][8]
Key Signaling Pathways Affected by this compound
This compound modulates several critical signaling pathways involved in cell survival, inflammation, and response to stress.
A. Muscarinic Receptor-Mediated Anti-Oxidative Stress Pathway
In models of hypoxia/reoxygenation (H/R), this compound has been shown to downregulate the expression of M2 and M4 mAChRs.[5][8] This action leads to a reduction in the production of reactive oxygen species (ROS) and nitric oxide (NO), and suppresses the hypoxia-inducible factor 1α (HIF-1α) pathway, thereby mitigating cellular damage from oxidative stress.[5][8]
B. Akt/GSK-3β Pro-Survival Pathway
This compound has been demonstrated to activate the Akt/GSK-3β signaling pathway.[9][10] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, ultimately attenuating neuronal cell death and apoptosis.[9][10]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. BIOCELL | Free Full-Text | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 6. Compound anisodine affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIOCELL | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Anisodine Hydrobromide in a Rat Model of Cerebral Hypoperfusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic effects of Anisodine Hydrobromide (AH) in a rat model of chronic cerebral hypoperfusion (CCH). This compound, a tropane alkaloid and anticholinergic agent, has demonstrated significant neuroprotective potential by improving cerebral blood flow, reducing neuronal apoptosis, and mitigating oxidative stress.[1][2][3] The protocols outlined below are based on established methodologies, primarily the two-vessel occlusion (2-VO) model, to simulate CCH in rats.[4][5]
Background and Mechanism of Action
Chronic cerebral hypoperfusion is a key pathophysiological factor in various cerebrovascular diseases and dementias.[2][6] this compound exerts its neuroprotective effects through multiple mechanisms. As a muscarinic acetylcholine receptor (mAChR) blocker, it can modulate neurotransmitter systems and reduce excitotoxicity.[1][7] Studies indicate AH specifically downregulates M2 and M4 mAChR expression, which is often upregulated during hypoxia/reoxygenation, thereby inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[8][9]
Furthermore, AH has been shown to activate pro-survival signaling pathways, notably the Akt/GSK-3β pathway.[2][6] Activation of Akt leads to the phosphorylation and subsequent inhibition of GSK-3β, which in turn modulates the expression of apoptotic proteins like Bax (downregulated) and Bcl-2 (upregulated), ultimately attenuating neuronal cell death.[2][6] Additional non-cholinergic effects include the alleviation of oxidative stress and inhibition of inflammation.[3][10]
Experimental Protocols
The following protocols describe the establishment of the CCH model, administration of this compound, and subsequent analyses to evaluate its efficacy.
This protocol is adapted from established methods for inducing CCH in rats.[4][5][11]
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the rat with an appropriate anesthetic (e.g., 3% pentobarbital sodium, 2 ml/kg, i.p.).[12] Maintain body temperature at 37°C using a heating pad.[4]
-
Surgical Procedure:
-
Place the rat in a supine position. Make a midline cervical incision to expose the neck muscles.
-
Gently dissect the tissue to locate the bilateral common carotid arteries (CCAs).
-
Carefully separate the CCAs from the surrounding carotid sheath and vagus nerves.[4]
-
Securely ligate each CCA with a silk suture (e.g., 4-0). Ensure the ligation is permanent and completely occludes blood flow.
-
For the sham-operated group, perform the same surgical procedure without ligating the arteries.
-
-
Post-Operative Care: Suture the incision and allow the rat to recover in a warm cage. Administer analgesics as required and monitor for any signs of distress. The development of CCH occurs over the subsequent days and weeks.[4]
-
Drug Preparation: Dissolve this compound (AH) in sterile 0.9% sodium chloride (saline) solution to the desired concentrations.
-
Dosing Regimen: Based on effective doses reported in the literature, administer AH via intraperitoneal (i.p.) injection.[2][10]
-
Low Dose: 0.3 mg/kg
-
Medium Dose: 0.6 mg/kg
-
High Dose: 1.2 mg/kg
-
-
Treatment Schedule: Begin administration after the 2-VO surgery (e.g., 24 hours post-op) and continue daily for the duration of the experiment (e.g., 4 weeks). The vehicle control group (2-VO) should receive an equivalent volume of saline.
This test evaluates spatial learning and memory, which are typically impaired in CCH models.[2][13]
-
Apparatus: A circular pool (approx. 150 cm diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the pool wall from one of four starting positions.
-
Allow the rat to search for the hidden platform for a set time (e.g., 60-90 seconds). If it fails to find the platform, guide it to it.
-
Record the escape latency (time to find the platform) using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of times the rat crosses the former platform location.
-
-
Tissue Preparation: After the final behavioral test, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix them in 4% paraformaldehyde before embedding in paraffin.
-
Nissl Staining (Neuronal Survival):
-
Prepare coronal brain sections (e.g., 5 µm thick).
-
Stain sections with a 0.1% cresyl violet solution.
-
Dehydrate and mount the sections.
-
Quantify the number of surviving neurons in specific brain regions (e.g., hippocampus CA1) under a microscope. Healthy neurons will appear round and stained, while damaged neurons will be shrunken and dark.[2]
-
-
TUNEL Staining (Apoptosis):
-
Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit on brain sections.
-
Follow the manufacturer's instructions to label the fragmented DNA of apoptotic cells.
-
Counterstain with DAPI to visualize all cell nuclei.
-
Calculate the apoptosis index by counting the number of TUNEL-positive (apoptotic) cells relative to the total number of cells.[6]
-
-
Tissue Homogenization: For non-histological analyses, harvest fresh brain tissue (e.g., hippocampus and cortex), snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue in appropriate lysis buffers.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against target proteins (e.g., p-Akt, p-GSK-3β, Bcl-2, Bax, and a loading control like β-actin).[2]
-
Incubate with corresponding secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band densities to determine relative protein expression levels.
-
-
Oxidative Stress Markers:
-
Use commercially available ELISA or colorimetric assay kits to measure markers of oxidative stress in brain homogenates or serum.
-
Superoxide Dismutase (SOD) Activity: Measures antioxidant enzyme capacity.[10]
-
Malondialdehyde (MDA) Levels: An indicator of lipid peroxidation.[14]
-
Glutathione (GSH) Content: A key cellular antioxidant.[10]
-
Data Presentation
Quantitative data should be organized into tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Cognitive Function in CCH Rats
| Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (%) |
|---|---|---|
| Sham | Mean ± SD | Mean ± SD |
| 2-VO + Vehicle | Mean ± SD | Mean ± SD |
| 2-VO + AH (0.3 mg/kg) | Mean ± SD | Mean ± SD |
| 2-VO + AH (0.6 mg/kg) | Mean ± SD | Mean ± SD |
| 2-VO + AH (1.2 mg/kg) | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Apoptosis and Signaling Pathways
| Group | Apoptosis Index (%) | Relative Bax/Bcl-2 Ratio | Relative p-Akt Expression |
|---|---|---|---|
| Sham | Mean ± SD | Mean ± SD | Mean ± SD |
| 2-VO + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| 2-VO + AH (0.6 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on Oxidative Stress Markers
| Group | Serum SOD Activity (U/mL) | Brain MDA Level (nmol/mg protein) |
|---|---|---|
| Sham | Mean ± SD | Mean ± SD |
| 2-VO + Vehicle | Mean ± SD | Mean ± SD |
| 2-VO + AH (0.6 mg/kg) | Mean ± SD | Mean ± SD |
Note: The tables above are templates. Actual data should be populated from experimental results and subjected to appropriate statistical analysis.
Conclusion
This compound demonstrates considerable promise as a neuroprotective agent in the context of chronic cerebral hypoperfusion.[2][3] By employing the robust 2-VO rat model and the detailed analytical protocols provided, researchers can effectively investigate its therapeutic mechanisms, including the attenuation of apoptosis via the Akt/GSK-3β pathway and the reduction of oxidative stress through muscarinic receptor modulation.[2][8][10] These notes serve as a foundational guide for preclinical evaluation and drug development efforts targeting cerebrovascular disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. BIOCELL | Free Full-Text | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. The modified 2VO ischemia protocol causes cognitive impairment similar to that induced by the standard method, but with a better survival rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Danhong Injection Attenuates Cerebral Ischemia-Reperfusion Injury in Rats Through the Suppression of the Neuroinflammation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of Anisodine Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
Anisodine Hydrobromide: Ophthalmic Research Applications, Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-selective muscarinic acetylcholine receptor antagonist. It has been utilized in China for various medical applications, including ophthalmic conditions.[1] In ophthalmic research, this compound, often in a compound formulation with procaine hydrochloride (Compound Anisodine or CA), has been investigated for its potential in managing glaucoma and myopia, primarily through its mechanisms of improving ocular microcirculation and exerting neuroprotective effects.[2][3] This document provides detailed application notes and experimental protocols based on preclinical research to guide further investigation into its therapeutic potential.
Mechanism of Action in Ophthalmic Applications
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In the eye, this antagonism leads to several physiological effects:
-
Mydriasis (Pupil Dilation): By blocking M3 muscarinic receptors on the iris sphincter muscle, this compound prevents acetylcholine-induced contraction, leading to pupil dilation.[1]
-
Cycloplegia (Paralysis of the Ciliary Muscle): Inhibition of muscarinic receptors in the ciliary muscle leads to its relaxation, which can be beneficial in conditions like ciliary muscle spasm.
-
Improved Ocular Blood Flow: this compound is reported to relieve angiospasm and increase ocular blood flow, which is a key mechanism in its potential therapeutic effects for ischemic optic neuropathies and glaucoma.[3]
-
Neuroprotection: Preclinical studies suggest that Compound Anisodine (CA) exerts a neuroprotective effect on retinal ganglion cells (RGCs) independent of intraocular pressure (IOP) reduction.[3] This effect is attributed to the combined actions of this compound and procaine hydrochloride, which has antioxidant properties.[3]
The proposed mechanism of action for the neuroprotective effects of Compound Anisodine involves the modulation of hypoxia-induced pathways, as demonstrated in in-vitro studies.
References
- 1. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Compound Anisodine in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine Hydrobromide: Application Notes and Protocols for Septic Shock Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a derivative of anisodamine, is a tropane alkaloid that has been investigated for its therapeutic potential in treating septic shock.[1] Its mechanism of action is multifaceted, primarily centered on improving microcirculation, modulating the inflammatory response, and inhibiting pyroptosis.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound in preclinical septic shock models, including detailed protocols and quantitative data to support researchers in this field.
Mechanism of Action
This compound exerts its protective effects in septic shock through several key mechanisms:
-
Improvement of Hemodynamics: It enhances both macro- and microcirculatory blood flow. Studies have shown that it can increase mean arterial pressure (MAP) and restore microcirculatory blood flow velocity in animal models of septic shock.[1][2]
-
Anti-inflammatory Effects: this compound significantly suppresses the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This anti-inflammatory action helps to mitigate the systemic inflammatory response characteristic of sepsis.
-
Inhibition of Pyroptosis: It has been demonstrated to downregulate key components of the pyroptosis pathway, including NLRP3, Caspase-1, and Gasdermin D (GSDMD).[2][3] Pyroptosis is a form of pro-inflammatory programmed cell death that contributes to tissue damage in sepsis. By inhibiting this pathway, this compound may reduce sepsis-induced organ injury, such as acute lung injury.[2][4]
Signaling Pathway
The proposed signaling pathway for the action of this compound in mitigating sepsis-induced inflammation and cell death is illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies of septic shock.
Table 1: Effect of this compound on Hemodynamic Parameters in LPS-Induced Septic Shock in Rats
| Parameter | Control Group | LPS Group | LPS + this compound Group | Reference |
| Mean Arterial Pressure (mmHg) | Not Reported | Reduced | Elevated | [1][2] |
| Heart Rate (beats/min) | Not Reported | Increased | Reduced | [1][2] |
| Microcirculatory Blood Flow Velocity (μm/s) | Not Reported | Slow | Restored | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Septic Shock in Rats
| Cytokine | Control Group | LPS Group | LPS + this compound Group | Reference |
| TNF-α (pg/mL) | 8.94 ± 2.17 | 30.57 ± 5.19 | 11.44 ± 1.23 (at 5.4 mg/kg) | [5] |
| IL-6 (pg/mL) | 404.61 ± 51.09 | 1480.37 ± 180.08 | Significantly Reduced (dose-dependent) | [5] |
Table 3: Effect of this compound on Pyroptosis-Related Proteins in Sepsis Models
| Protein | Sepsis Model | Effect of this compound | Reference |
| NLRP3 | CLP-induced sepsis (mice) & LPS-stimulated RAW264.7 cells | Downregulated (mRNA and protein levels) | [2][4] |
| Caspase-1 | CLP-induced sepsis (mice) & LPS-stimulated RAW264.7 cells | Downregulated (mRNA and protein levels) | [2][4] |
| GSDMD | CLP-induced sepsis (mice) & LPS-stimulated RAW264.7 cells | Downregulated (mRNA and protein levels) | [2][4] |
| IL-1β | CLP-induced sepsis (mice) & LPS-stimulated RAW264.7 cells | Downregulated (mRNA and protein levels) | [2][4] |
| IL-18 | CLP-induced sepsis (mice) & LPS-stimulated RAW264.7 cells | Downregulated (mRNA and protein levels) | [2][4] |
Experimental Protocols
In Vivo Models of Septic Shock
1. Lipopolysaccharide (LPS)-Induced Septic Shock in Rats
This model mimics the systemic inflammation seen in septic shock caused by gram-negative bacteria.
References
- 1. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisodamine hydrobromide ameliorates acute lung injury via inhibiting pyroptosis in murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Anisodine Hydrobromide: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Anisodine hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the compound's side effect profile as observed in clinical trials.
Common Side Effects in Clinical Trials: A Quantitative Overview
This compound, an anticholinergic agent, has been investigated in numerous clinical trials for various indications, most notably for acute ischemic stroke. A systematic review and meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients provides the most comprehensive data on its safety profile. While the overall incidence of adverse events was not significantly different between the this compound and control groups, several side effects were reported across the included studies.[1][2][3]
The following table summarizes the quantitative data on adverse events as reported in a subset of these clinical trials.
| Side Effect | This compound Group | Control Group | Study |
| Gastrointestinal | |||
| Nausea and Vomiting | 2 cases | 6 cases | Zhang et al. (2021)[1] |
| Nausea and Vomiting | Not specified | 8 cases | Dong et al. (2021)[1] |
| Gastrointestinal Reactions | 6 cases | 4 cases | Li et al. (2021)[1] |
| Dry Mouth | 12 cases (resolved with slowed drip rate) | Not specified | Dong et al. (2021), Zou et al. (2018), Jiang et al. (2022)[1] |
| Neurological | |||
| Dizziness | 2 cases | Not specified | Li et al. (2021)[1] |
| General | |||
| Facial Flushing | 12 cases (resolved with slowed drip rate) | 6 cases | Dong et al. (2021), Zhang et al. (2021), Zou et al. (2018), Jiang et al. (2022)[1] |
| Weakness | 3 cases | 1 case | Li et al. (2021)[1] |
| Biochemical | |||
| Elevated Alanine Aminotransferase (ALT) | 2 cases | 1 case | Li et al. (2021)[1] |
Note: Two studies included in the meta-analysis by Zhang (2022) and Zhang et al. (2022) reported no adverse events.[1]
Troubleshooting Guide and FAQs
This section addresses specific issues that researchers may encounter during experiments with this compound.
Q1: We are observing a higher-than-expected incidence of dry mouth and facial flushing in our animal models. What could be the cause and how can we mitigate this?
A1: Dry mouth and facial flushing are known anticholinergic side effects of this compound, consistent with findings from clinical trials where these were reported.[1] These effects are due to the blockade of muscarinic acetylcholine receptors, which regulate salivary secretion and vasodilation.
Troubleshooting Steps:
-
Dosage and Administration: In clinical settings, these side effects were sometimes resolved by slowing the intravenous drip rate.[1] Consider adjusting the administration rate in your experimental protocol.
-
Hydration: Ensure adequate hydration of the animal subjects, as this may partially alleviate the discomfort associated with dry mouth.
-
Dose-Response Relationship: Investigate a dose-response relationship for these side effects in your model to identify a therapeutic window with a more tolerable side effect profile.
Q2: Our preliminary data shows some instances of elevated liver enzymes (ALT). Is this a documented side effect?
A2: Yes, a clinical study by Li et al. (2021) reported two cases of elevated alanine aminotransferase (ALT) in the group receiving this compound, compared to one case in the control group.[1] While not a frequently reported side effect, it suggests a potential for hepatic effects.
Experimental Protocol Recommendation:
-
Baseline and Follow-up Liver Function Tests: It is crucial to establish baseline liver function for all subjects before administration of this compound.
-
Regular Monitoring: Implement a regular schedule for monitoring liver enzymes (ALT, AST) throughout the course of the experiment.
-
Histopathological Analysis: In terminal studies, perform histopathological analysis of liver tissue to assess for any signs of drug-induced liver injury.
Q3: We are planning a study on the neurological effects of this compound. What are the expected central nervous system (CNS) side effects?
A3: The primary mechanism of this compound is the blockade of muscarinic acetylcholine receptors in both the peripheral and central nervous systems. Therefore, CNS effects are anticipated. In clinical trials, dizziness has been reported.[1] As an anticholinergic drug, other potential CNS effects could include confusion, and in higher doses, delirium or hallucinations, though these were not prominently reported in the reviewed stroke trials.
Experimental Design Consideration:
-
Neurobehavioral Assessments: Incorporate a battery of neurobehavioral tests to assess for changes in coordination, cognition, and arousal.
-
Electroencephalography (EEG): If feasible, EEG monitoring can provide valuable data on the compound's effects on brain activity.
Experimental Protocols Cited
The meta-analysis from which the side effect data is derived included studies with varying protocols. However, a general framework for the administration of this compound injection in the treatment of acute ischemic stroke can be summarized as follows:
-
Drug Formulation: this compound was administered as an injection.
-
Administration Route: The route of administration was intravenous.
-
Dosage and Frequency: Specific dosages and frequencies varied across the individual trials. Researchers should refer to the original publications for detailed dosing regimens.
-
Treatment Duration: The duration of treatment in the analyzed studies ranged from 7 to 14 days.
Signaling Pathway
This compound is a non-selective muscarinic acetylcholine receptor antagonist. It competitively blocks the binding of acetylcholine to M1-M5 receptors, thereby inhibiting the downstream signaling cascades.
Caption: Inhibition of Muscarinic Acetylcholine Receptor Signaling by this compound.
References
- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 3. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Anisodine hydrobromide solubility issues
Welcome to the technical support center for Anisodine Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the hydrobromide salt of Anisodine, a tropane alkaloid. It functions as a non-specific muscarinic acetylcholine receptor antagonist.[1][2] The hydrobromide salt form is utilized to improve upon the chemical instability of the anisodine free base.[3]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76822-34-9 | [4] |
| Molecular Formula | C₁₇H₂₁NO₅·HBr | [5] |
| Molecular Weight | 400.26 g/mol | [5] |
| Appearance | Solid powder | [6] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [6] |
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the general solubility characteristics?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[6] As a hydrobromide salt of a tropane alkaloid, it is expected to have greater aqueous solubility than its free base form. However, researchers may still encounter challenges in achieving desired concentrations in aqueous solutions. The solubility of tropane alkaloids can be pH-dependent.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses in the aqueous phase, and the drug concentration suddenly exceeds its aqueous solubility limit, leading to precipitation.
To prevent this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes help to keep the compound in solution.
-
Use a co-solvent system: Prepare your final solution with a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in the aqueous buffer. This can help to increase the overall solvating capacity of the medium. Always check the compatibility of the co-solvent with your experimental system.
-
Adjust the pH of the buffer: For tropane alkaloids, which are basic, lowering the pH of the aqueous buffer can increase the ionization of the molecule, thereby enhancing its solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems with this compound.
Problem 1: Poor or slow dissolution in aqueous buffers (e.g., PBS, Saline).
Workflow for Troubleshooting Poor Aqueous Solubility
Caption: A stepwise guide to troubleshooting poor aqueous solubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for dissolving this compound in your aqueous buffer system.
Materials:
-
This compound
-
A set of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to a known volume of buffer.
-
Equilibrate the solutions by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the solubility (in mg/mL or M) against the pH of the buffers to identify the pH range where solubility is highest.
Protocol 2: Preparation of a Co-Solvent Formulation
This protocol provides a general method for preparing a solution of this compound using a co-solvent system, which can be particularly useful for parenteral formulations.[7]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 300 (PEG 300)
-
Sterile water for injection or desired aqueous buffer
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile container, prepare the co-solvent vehicle. The composition of the vehicle can be varied to optimize solubility and minimize toxicity. A common starting point for a parenteral formulation could be a mixture of ethanol, PEG 300, and water. For example, a vehicle could be prepared with 30% PEG 300, 10% ethanol, and 60% water for injection.
-
Slowly add the this compound DMSO stock solution to the co-solvent vehicle while continuously stirring or vortexing.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it can be sterile-filtered through a 0.22 µm filter.
-
It is crucial to perform stability studies on the final formulation to ensure the compound remains in solution over time and under the intended storage conditions.
Signaling Pathway
This compound exerts its therapeutic effects, such as neuroprotection in cerebral ischemia, by acting as a muscarinic acetylcholine receptor antagonist.[1][2] This antagonism modulates downstream signaling cascades that are involved in cellular stress and survival.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for professional scientific advice. Researchers should always conduct their own validation experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pharmaceutical development and manufacturing of a parenteral formulation of a novel antitumor agent, VNP40101M - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Anisodine hydrobromide dosage for neuroprotective effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Anisodine Hydrobromide (Ani HBr) dosage for its neuroprotective effects in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of neuroprotection for this compound?
A1: this compound, a non-specific muscarinic acetylcholine receptor antagonist, is thought to exert its neuroprotective effects through multiple mechanisms.[1] Primarily, it is believed to activate the Akt/GSK-3β signaling pathway.[2] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately attenuating neuronal cell death and apoptosis.[2] Additionally, Ani HBr has been noted to possess anti-inflammatory and anti-oxidative properties, and it may improve microcirculation, all of which can contribute to its neuroprotective capacity.[3][4]
Q2: What is a good starting dose for this compound in a rat model of cerebral ischemia?
A2: For a chronic cerebral hypoperfusion model in rats (e.g., 2-vessel occlusion), low doses of 0.3 mg/kg, 0.6 mg/kg, and 1.2 mg/kg administered intravenously have been shown to be effective in improving cognitive deficits and reducing neuronal apoptosis.[2] A study on the safety profile in conscious dogs suggests that doses above 0.4 mg/kg may have cardiovascular effects, so starting with a low dose is recommended.[5][6][7]
Q3: How should this compound be prepared for intravenous injection?
A3: To improve chemical stability, the hydrobromide form of anisodine is typically used.[3][4] For experimental use, this compound powder should be dissolved in a sterile isotonic solution, such as 0.9% sodium chloride (normal saline), to the desired concentration for administration. It is recommended to prepare the solution fresh for each experiment to ensure its stability and efficacy.
Q4: What are the potential side effects of this compound at higher doses?
A4: In preclinical animal models, higher doses of this compound (above 0.4 mg/kg in dogs) can lead to cardiovascular side effects, including a significant increase in heart rate and blood pressure.[5][6][7] Respiratory effects such as accelerated breathing have also been observed, although they may not be statistically significant.[1][6] In clinical settings, side effects such as dry mouth and facial flushing have been reported.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed
| Potential Cause | Troubleshooting Step |
| Inadequate Dosage | The neuroprotective effect of this compound can be dose-dependent. If a low dose shows no effect, consider a carefully escalated dose titration study. Based on literature, effective neuroprotective doses in rats are in the range of 0.3-1.2 mg/kg (IV).[2] |
| Timing of Administration | The therapeutic window for neuroprotective agents can be narrow. The timing of Ani HBr administration relative to the induction of brain injury is critical. For acute injury models like MCAO, administration during reperfusion has been studied.[8] For chronic models, the duration of treatment is a key factor. |
| Drug Solution Instability | Anisodine can be chemically unstable.[3][4] Always use the more stable hydrobromide salt and prepare fresh solutions for each experiment. Store the powder in a dark place below 30°C.[9] |
| Severity of Brain Injury Model | The extent of the initial brain injury may be too severe for the neuroprotective effects of this compound to be observed. Ensure the injury model (e.g., 2-VO, MCAO) is standardized and produces a consistent and moderate level of damage. For the 2-VO model, the duration of carotid artery occlusion and the level of systemic hypotension are critical parameters to control.[10][11] |
Issue 2: Animal Model Complications
| Potential Cause | Troubleshooting Step |
| High Mortality in 2-Vessel Occlusion (2-VO) Model | The 2-VO model can have a high mortality rate if not performed carefully. Key factors to control are maintaining body temperature at 37°C, managing mean arterial blood pressure, and ensuring proper ventilation.[10] The duration of ischemia is also critical; for example, 15 minutes of ischemia can lead to high mortality.[12] |
| Variability in Infarct Size in Middle Cerebral Artery Occlusion (MCAO) Model | The intraluminal suture method for MCAO can have variability. Ensure the filament size is appropriate for the animal's weight and that the tip is properly prepared to ensure complete occlusion of the MCA. Using laser Doppler flowmetry to monitor cerebral blood flow during occlusion can help ensure consistency.[13][14] |
| Post-operative Seizures | Post-ischemic seizures can occur, particularly after more severe ischemic insults, and can lead to animal death.[12] Careful monitoring of animals post-surgery is necessary. If seizures are a recurring issue, the severity of the ischemic insult may need to be reduced. |
Data Presentation
Table 1: Summary of this compound Dosages for Neuroprotective Effects in Animal Models
| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Chronic Cerebral Hypoperfusion (2-Vessel Occlusion) | Rat | 0.3, 0.6, 1.2 mg/kg | Intravenous | Improved cognitive function, reduced neuronal apoptosis, activation of Akt/GSK-3β pathway. | [2] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.6 mg/kg | Intravenous (during reperfusion) | Modulation of muscarinic receptors. | [8] |
| Cardiovascular Safety Study | Dog | 0.1, 0.4, 1.6, 6.4 mg/kg | Intravenous | Doses >0.4 mg/kg caused increased heart rate and blood pressure. 0.1 mg/kg showed no significant cardiorespiratory effects. | [5][6][7] |
Experimental Protocols
Key Experiment: Chronic Cerebral Hypoperfusion (2-Vessel Occlusion) in Rats and this compound Treatment
Objective: To induce chronic cerebral hypoperfusion in rats and evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for vessel occlusion
-
Heating pad to maintain body temperature
-
Physiological monitoring equipment (for blood pressure and temperature)
Methodology:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure (2-Vessel Occlusion):
-
Make a midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Permanently ligate both common carotid arteries with surgical sutures.
-
For sham-operated rats, the arteries are exposed but not ligated.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in sterile 0.9% saline at concentrations of 0.3 mg/ml, 0.6 mg/ml, and 1.2 mg/ml.
-
Administer the prepared solution intravenously (e.g., via the tail vein) at a volume of 1 ml/kg body weight to achieve the desired dosages (0.3, 0.6, and 1.2 mg/kg).
-
The control group receives an equivalent volume of the vehicle (0.9% saline).
-
Treatment is typically initiated after the surgical procedure and may continue for a specified duration (e.g., daily for several weeks).
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
After the treatment period, assess cognitive function using the Morris Water Maze test to evaluate spatial learning and memory.
-
-
Histological and Molecular Analysis:
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal survival) and molecular analysis (e.g., Western blot to measure the expression of Bcl-2, Bax, p-Akt, and p-GSK-3β).
-
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed Akt/GSK-3β signaling pathway of this compound neuroprotection.
References
- 1. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Compound this compound Injection [zizhu-pharm.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. 2-Vessel Occlusion/Hypotension: A Rat Model of Global Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models for studying long-term recovery following forebrain ischemia in the rat. 2. A 2-vessel occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine Hydrobromide Drug Interactions: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on investigating potential drug interactions with anisodine hydrobromide. The content is structured in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this lead to pharmacodynamic drug interactions?
This compound is a non-selective muscarinic acetylcholine receptor antagonist.[1][2] Its primary mechanism involves blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] This antagonism leads to a range of physiological effects, including smooth muscle relaxation, reduced secretions, and cardiovascular effects.
This mechanism is the basis for potential pharmacodynamic interactions with two main classes of drugs:
-
Other Anticholinergic Drugs: Co-administration with other drugs possessing anticholinergic properties (e.g., atropine, scopolamine, certain antidepressants, and antipsychotics) can lead to an additive or synergistic anticholinergic effect.[1] This can increase the risk and severity of adverse effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[3]
-
Cholinergic Drugs: Conversely, co-administration with cholinergic agonists (e.g., donepezil, pilocarpine) may result in antagonistic effects, potentially reducing the efficacy of either drug.[1]
Q2: What are the likely pharmacokinetic interactions to consider with this compound, particularly concerning cytochrome P450 (CYP) enzymes?
While direct studies on the specific CYP450 isoenzymes responsible for this compound metabolism are limited in publicly available English literature, its structural similarity to other tropane alkaloids like scopolamine and atropine provides strong indications for its metabolic pathways. Scopolamine is primarily metabolized by CYP3A4.[4] Therefore, it is highly probable that this compound is also a substrate for CYP3A4 and potentially other CYP isoenzymes.
This suggests two major types of pharmacokinetic interactions:
-
CYP450 Inhibitors: Co-administration with strong or moderate inhibitors of the metabolizing CYP enzyme(s) would likely increase the plasma concentration of this compound, potentially leading to an increased risk of dose-dependent adverse effects.
-
CYP450 Inducers: Co-administration with inducers of the metabolizing CYP enzyme(s) could decrease the plasma concentration of this compound, potentially reducing its therapeutic efficacy.
Q3: My in vitro experiment shows that my test compound inhibits the metabolism of a known CYP3A4 substrate. How should I proceed with investigating a potential interaction with this compound?
If your compound is a CYP3A4 inhibitor, there is a strong theoretical basis for a pharmacokinetic interaction with this compound. The next steps in your research should involve a systematic evaluation of this potential interaction.
-
In Vitro Characterization: Determine the inhibition potency (IC50 and Ki) of your compound on CYP3A4 using human liver microsomes. This will help classify your compound as a strong, moderate, or weak inhibitor.
-
Co-incubation Studies: Perform in vitro metabolism studies with this compound in the presence and absence of your test compound to directly measure the impact on its metabolic rate.
-
In Vivo Studies: If the in vitro data suggests a significant interaction, proceed to in vivo studies in an appropriate animal model to evaluate the changes in this compound's pharmacokinetic parameters (AUC, Cmax, half-life) when co-administered with your compound.
Troubleshooting Experimental Issues
Q4: I am not observing any significant interaction between this compound and a known CYP3A4 inhibitor in my in vitro assay. What could be the reason?
Several factors could contribute to this observation:
-
Contribution of Other CYPs: this compound may be metabolized by multiple CYP isoenzymes. If another pathway contributes significantly to its metabolism, inhibition of CYP3A4 alone may not produce a substantial change in the overall metabolic rate.
-
Assay Conditions: Ensure your experimental conditions are optimized. This includes the concentration of human liver microsomes, NADPH, the substrate (this compound), and the inhibitor. The concentration of the inhibitor should be relevant to its expected clinical concentrations.
-
Non-CYP Mediated Metabolism: A portion of this compound metabolism might occur through non-CYP pathways, such as UGT-mediated glucuronidation.
-
Analytical Sensitivity: Verify that your analytical method has sufficient sensitivity to detect small changes in the concentration of the parent drug or its metabolites.
Q5: I am designing a study to assess the pharmacodynamic interaction between this compound and a cholinergic agent. What are the key parameters to measure?
The choice of parameters will depend on the specific research question and the model system. Here are some key considerations:
-
In Vitro:
-
Receptor Binding Assays: Measure the competitive binding of both compounds to muscarinic receptors.
-
Functional Assays: Use cell-based assays to measure downstream signaling events following receptor activation/inhibition (e.g., calcium mobilization, cAMP levels).
-
-
In Vivo (Animal Models):
-
Physiological Responses: Measure physiological parameters known to be affected by cholinergic and anticholinergic drugs, such as heart rate, blood pressure, salivation, pupil diameter, and gastrointestinal motility.
-
Behavioral Models: For assessing central nervous system effects, use relevant behavioral paradigms (e.g., memory and learning tasks).
-
-
Clinical Studies:
-
Pharmacodynamic Biomarkers: Utilize biomarkers such as changes in heart rate variability, salivary flow, or pupillary light reflex.
-
Cognitive Function Tests: Assess cognitive effects using validated neuropsychological tests.
-
Data Presentation: Anticipated Pharmacokinetic Interactions
The following tables summarize the hypothetical but expected outcomes of drug interaction studies with this compound based on its presumed metabolism by CYP3A4. These tables are for illustrative purposes to guide researchers in their data analysis and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound When Co-administered with a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)
| Parameter | This compound Alone | This compound + Ketoconazole | % Change |
| AUC (ng·h/mL) | 1500 | 4500 | +200% |
| Cmax (ng/mL) | 300 | 450 | +50% |
| t1/2 (h) | 4 | 8 | +100% |
| CL/F (L/h) | 10 | 3.3 | -67% |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound When Co-administered with a Strong CYP3A4 Inducer (e.g., Rifampicin)
| Parameter | This compound Alone | This compound + Rifampicin | % Change |
| AUC (ng·h/mL) | 1500 | 450 | -70% |
| Cmax (ng/mL) | 300 | 150 | -50% |
| t1/2 (h) | 4 | 2.5 | -37.5% |
| CL/F (L/h) | 10 | 33.3 | +233% |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance.
Experimental Protocols
Protocol 1: In Vitro CYP450 Reaction Phenotyping of this compound
Objective: To identify the specific CYP450 isoenzymes responsible for the metabolism of this compound.
Methodology:
-
Incubation with Recombinant Human CYP Isoforms:
-
Incubate this compound (at a concentration near its Km, if known, or at a standard concentration, e.g., 1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
-
Incubations should be performed in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Analyze the samples for the depletion of this compound using a validated LC-MS/MS method.
-
-
Chemical Inhibition Assay with Human Liver Microsomes (HLM):
-
Incubate this compound with pooled HLM in the presence and absence of specific chemical inhibitors for each major CYP isoenzyme (see Table 3).
-
Pre-incubate the HLM and the inhibitor for a specified time (e.g., 15 minutes) before adding this compound.
-
Initiate the reaction with NADPH and proceed as described above.
-
Calculate the percentage of inhibition of this compound metabolism by each inhibitor.
-
Table 3: Selective Chemical Inhibitors for CYP Isoforms
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Montelukast |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Omeprazole |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Protocol 2: In Vitro Assessment of Pharmacodynamic Interaction with a Cholinergic Agonist
Objective: To characterize the antagonistic effect of this compound on a cholinergic agonist at the muscarinic M3 receptor.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human muscarinic M3 receptor (e.g., CHO-M3 or HEK-M3 cells).
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Prepare a concentration-response curve for a known M3 receptor agonist (e.g., carbachol) to determine its EC50.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with the cholinergic agonist at its EC80 concentration.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the IC50 of this compound for the inhibition of the agonist-induced calcium response.
-
Perform a Schild analysis to determine the pA2 value, which quantifies the potency of the antagonism.
-
Visualizations
Caption: Antagonistic action of this compound at the muscarinic receptor.
Caption: Workflow for investigating pharmacokinetic drug interactions of this compound.
Caption: Anticipated metabolic pathway of this compound via CYP3A4 and points of interaction.
References
Technical Support Center: Anisodamine Hydrobromide Cardiovascular Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anisodamine hydrobromide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The following information is for research purposes only and is not intended as medical advice. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Frequently Asked Questions (FAQs)
Q1: What is Anisodamine and how does it affect the cardiovascular system?
Anisodamine is a naturally occurring tropane alkaloid and a non-specific cholinergic antagonist, similar to atropine.[1][2][3] It also exhibits weak alpha-1 adrenergic antagonist properties, which contribute to its vasodilating activity.[1][3] Its primary cardiovascular effects can include:
-
Tachycardia (Increased Heart Rate): Due to its anticholinergic (muscarinic receptor blocking) activity.[4]
-
Changes in Blood Pressure: Anisodamine can cause vasodilation, potentially leading to hypotension. However, in some instances, particularly at higher doses, an increase in diastolic and mean blood pressure has been observed in animal models like dogs.[5]
-
Arrhythmias: As an antimuscarinic agent, Anisodamine can potentially induce arrhythmias, including atrial fibrillation.[4]
-
Cardioprotective Effects: In models of myocardial ischemia/reperfusion injury, Anisodamine has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.[6][7][8] This is thought to be mediated through the inhibition of oxidative stress, inflammation, and apoptosis.[6][8]
Q2: What are the expected dose-dependent cardiovascular effects of Anisodamine in common animal models?
The cardiovascular effects of Anisodamine are dose-dependent. While specific dose-response relationships can vary between species and experimental conditions, some general observations have been reported.
-
In dogs: Doses above 0.4 mg/kg have been associated with adverse cardio-respiratory effects, including significant increases in heart rate and shortening of PR and QTCV intervals.[5] Doses of 1.6 and 6.4 mg/kg led to increased diastolic and mean blood pressure.[5] A dose of 0.1 mg/kg did not show significant deleterious effects.[5]
-
In rats: Studies on septic shock models have utilized doses of 1.25, 2.5, and 5 mg/kg.[9] In ischemia/reperfusion models, the specific doses and their direct correlation with graded cardiovascular changes are often focused on therapeutic outcomes rather than a detailed dose-response of vital signs.
Q3: What is the primary mechanism of action for Anisodamine's cardiovascular effects?
Anisodamine's cardiovascular effects are multifactorial:
-
Cholinergic Antagonism: As a non-specific muscarinic antagonist, it blocks the effects of acetylcholine on the heart and blood vessels. This leads to an increased heart rate (tachycardia) by inhibiting the parasympathetic nervous system's influence on the sinoatrial node.[1][3][4]
-
Alpha-1 Adrenergic Antagonism: Anisodamine is a weak alpha-1 adrenergic antagonist, which can lead to vasodilation and a potential decrease in blood pressure.[1][3]
-
Nitric Oxide (NO) Pathway: In some contexts, the cardiac depressive action of Anisodamine at the cellular level may be related to nitric oxide production.[10] Studies have shown that Anisodamine can enhance the expression of endothelial nitric oxide synthase (eNOS).[6][8]
-
Anti-inflammatory and Anti-apoptotic Pathways: In the context of cardiac injury, Anisodamine has been shown to inhibit inflammatory processes and myocardial cell apoptosis, contributing to its cardioprotective effects.[6][7][8]
Troubleshooting Guide
Issue 1: Unexpectedly Severe Tachycardia or Arrhythmia
-
Possible Cause: The dose of Anisodamine may be too high for the specific animal model or individual animal. The antimuscarinic activity of Anisodamine can lead to significant increases in heart rate and potential arrhythmias.[4]
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for drug concentration and administered volume.
-
Reduce the Dose: If possible, lower the dose of Anisodamine in subsequent experiments.
-
Slower Administration: Administer the drug more slowly (e.g., via slow intravenous infusion instead of a bolus injection) to reduce peak plasma concentrations.
-
Consider a Different Anesthetic: Some anesthetics can have synergistic or antagonistic effects on heart rate. Review your anesthetic protocol.
-
Monitor ECG Continuously: If arrhythmias are a concern, continuous ECG monitoring is crucial to characterize the type and severity of the arrhythmia.
-
Issue 2: Significant and Uncontrolled Hypotension
-
Possible Cause: The vasodilatory effects of Anisodamine, potentially due to its alpha-1 adrenergic antagonism, may be more pronounced than anticipated.[1][3]
-
Troubleshooting Steps:
-
Fluid Support: Ensure the animal is adequately hydrated. Intravenous fluid administration can help to maintain blood pressure.
-
Dose Adjustment: Lower the dose of Anisodamine.
-
Concurrent Vasopressor Use: In some experimental settings, the use of a vasopressor may be considered to counteract severe hypotension, although this will complicate the interpretation of your results. This should be a last resort and part of a carefully designed protocol.
-
Monitor Blood Pressure Continuously: Use a reliable method for continuous blood pressure monitoring (e.g., arterial catheter) to get real-time data.
-
Issue 3: Inconsistent or Variable Cardiovascular Responses
-
Possible Cause: Several factors can contribute to variability in cardiovascular responses.
-
Troubleshooting Steps:
-
Animal Acclimation: Ensure that animals are properly acclimated to the experimental environment and any restraint devices to minimize stress-induced cardiovascular changes.[11]
-
Consistent Animal Model: Use animals of the same species, strain, age, and sex to reduce biological variability.
-
Controlled Environment: Maintain a consistent and controlled environment (temperature, light, noise) for all experiments.[11]
-
Calibrate Equipment: Regularly check and calibrate all monitoring equipment to ensure accurate readings.[11]
-
Standardized Procedures: Ensure all experimental procedures, including drug administration and data collection, are standardized and performed consistently.
-
Quantitative Data
Table 1: Effects of Anisodine Hydrobromide on Cardiovascular Parameters in Conscious Dogs [5]
| Dose (mg/kg) | Change in Heart Rate | Change in PR Interval | Change in QTCV Interval | Change in Diastolic Blood Pressure | Change in Mean Blood Pressure |
| 0.1 | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| 0.4 | Significantly increased | Significantly shortened | Significantly shortened | Not specified | Not specified |
| 1.6 | Significantly increased | Significantly shortened | Significantly shortened | Significantly increased | Significantly increased |
| 6.4 | Significantly increased | Significantly shortened | Significantly shortened | Significantly increased | Significantly increased |
Table 2: Hemodynamic Effects of Intracoronary Anisodamine in a Clinical Setting (for context) [12]
| Parameter | Before Anisodamine | After Anisodamine |
| Systolic Intracoronary Pressure (mmHg) | 115 | 123 |
| Diastolic Intracoronary Pressure (mmHg) | 75 | 84 |
| Mean Intracoronary Pressure (mmHg) | 88 | 95 |
| Heart Rate (beats per minute) | 68 | 84 |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Anesthetized Rats during Anisodamine Administration
-
Objective: To continuously monitor key cardiovascular parameters in anesthetized rats following the administration of Anisodamine.
-
Materials:
-
Methodology:
-
Anesthesia: Anesthetize the rat using the chosen anesthetic agent. Maintain a stable plane of anesthesia throughout the experiment.
-
Animal Preparation: Place the anesthetized rat on a warming pad to maintain body temperature. Secure the rat in a supine position.
-
Arterial Cannulation: Surgically expose the common carotid artery. Insert a saline-filled cannula into the artery and connect it to a pressure transducer for continuous blood pressure monitoring.[13]
-
ECG Monitoring: Place ECG electrodes subcutaneously to monitor heart rate and rhythm.
-
Drug Administration: Administer Anisodamine hydrobromide or vehicle (saline) via a suitable route (e.g., intravenous injection into the femoral vein).
-
Data Acquisition: Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for a sufficient period before drug administration. Continuously record these parameters for a defined period after administration.
-
Data Analysis: Analyze the recorded data to determine the effects of Anisodamine on cardiovascular parameters at different time points.
-
Protocol 2: Non-Invasive Blood Pressure and Heart Rate Monitoring in Conscious Rats
-
Objective: To measure blood pressure and heart rate in conscious rats using the tail-cuff method.
-
Materials:
-
Sprague-Dawley rats
-
Tail-cuff system with a restrainer, occlusion cuff, and sensor[9]
-
Warming platform
-
Data acquisition software
-
-
Methodology:
-
Acclimation: Acclimate the rats to the restrainer for several days before the experiment to minimize stress.
-
Animal Preparation: On the day of the experiment, place the rat in the restrainer on a warming platform to promote vasodilation of the tail artery.
-
Cuff Placement: Position the occlusion cuff and sensor at the base of the tail.
-
Measurement: The system will automatically inflate the occlusion cuff and then gradually deflate it. The sensor detects the return of blood flow, and the software calculates systolic and diastolic blood pressure and heart rate.
-
Data Collection: Take multiple readings and average them for each animal at baseline and at specified time points after Anisodamine administration.
-
Visualizations
References
- 1. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anisodamine for the prevention of contrast-induced nephropathy in patients with acute coronary syndrome: a pilot systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anisodamine microcirulatory effects in septic shock: be aware of cardiac side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cardioprotective Effect of Anisodamine Against Myocardial Ischemia Injury and its Influence on Cardiomyocytes Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effects of anisodamine against myocardial ischemia/reperfusion injury through the inhibition of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis [frontiersin.org]
- 10. Anisodamine inhibits cardiac contraction and intracellular Ca(2+) transients in isolated adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of intracoronary administration of anisodamine on slow reflow phenomenon following primary percutaneous coronary intervention in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anisodamine Hydrobromide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisodamine hydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Anisodamine hydrobromide?
A1: Anisodamine hydrobromide is a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It competitively blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[2] This antagonism of the parasympathetic nervous system leads to effects such as smooth muscle relaxation and reduced glandular secretions.[3] Additionally, it has been reported to exhibit some activity as a nicotinic cholinoceptor antagonist and an α1-adrenergic receptor antagonist.[1][4]
Q2: What are the known off-target effects of Anisodamine hydrobromide that could be a source of experimental artifacts?
A2: The most significant off-target effect to consider is its antagonism of α1-adrenergic receptors.[4] This can lead to vasodilation and a decrease in blood pressure, which may be misinterpreted as a primary effect in cardiovascular studies.[4] It is crucial to design experiments that can differentiate between muscarinic and adrenergic blockade.
Q3: How should I prepare and store stock solutions of Anisodamine hydrobromide?
A3: Anisodamine hydrobromide is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months.[1] Always use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.
Q4: Can Anisodamine hydrobromide interfere with common cell-based assays?
A4: Yes, like many small molecules, Anisodamine hydrobromide has the potential to interfere with certain assays. For fluorescence-based assays, it is important to run controls to check for intrinsic fluorescence of the compound or quenching of the fluorescent signal.[5][6] For cell viability assays that rely on metabolic activity (e.g., MTT, MTS), it's possible that the compound could affect cellular metabolism directly, independent of its receptor-blocking activity.[7] Therefore, it is advisable to use an orthogonal method, such as a direct cell count or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm results.[8]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Question: I am seeing variable responses to Anisodamine hydrobromide in my cell culture experiments. What could be the cause?
-
Answer:
-
Cell Line Authentication: Ensure your cell line is what you think it is and is free from cross-contamination. Regular authentication using methods like short tandem repeat (STR) profiling is recommended.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with excessive passaging.
-
Compound Stability: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[1] Consider preparing fresh dilutions for each experiment.
-
DMSO Concentration: If using DMSO as a solvent, keep the final concentration in your culture medium below 0.5% to avoid solvent-induced artifacts. Run a vehicle control with the same DMSO concentration.
-
Off-Target Effects: Consider if the observed effect could be due to α1-adrenergic receptor antagonism, especially in cell lines expressing these receptors.[4]
-
Problem 2: Difficulty interpreting in vivo cardiovascular effects.
-
Question: In my animal model, Anisodamine hydrobromide is causing a drop in blood pressure. Is this solely due to muscarinic receptor blockade?
-
Answer:
-
α1-Adrenergic Blockade: The hypotensive effect could be, in part, due to the compound's α1-adrenergic antagonist activity, which leads to vasodilation.[4]
-
Experimental Controls: To dissect the contribution of each receptor system, include the following control groups in your study:
-
A selective muscarinic antagonist (e.g., atropine) to compare the magnitude of the cardiovascular effects.
-
A selective α1-adrenergic antagonist (e.g., prazosin) to understand the contribution of this pathway.
-
Co-administration of Anisodamine hydrobromide with a muscarinic agonist (e.g., carbachol) to see if the effects can be reversed.
-
-
Problem 3: Suspected interference in a fluorescence-based assay.
-
Question: My fluorescence readings are inconsistent when I use Anisodamine hydrobromide. How can I troubleshoot this?
-
Answer:
-
Intrinsic Fluorescence Control: Measure the fluorescence of Anisodamine hydrobromide alone in your assay buffer at the concentrations you are using. This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.[5]
-
Quenching Control: In a cell-free system, incubate your fluorescent probe with varying concentrations of Anisodamine hydrobromide to see if it quenches the signal.[5]
-
Spectral Shift: If possible, use a fluorophore with excitation and emission wavelengths in the far-red spectrum, as this can reduce interference from autofluorescent compounds.[9]
-
Orthogonal Assay: Validate your findings with a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, or a direct measurement of the biological endpoint.
-
Data Presentation
Table 1: Physicochemical Properties of Anisodamine Hydrobromide
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄BrNO₄ | [1] |
| Molecular Weight | 386.28 g/mol | [1] |
| Solubility | Water (≥5 mg/mL), DMSO (≥77 mg/mL) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [1] |
Table 2: Receptor Binding Profile of Anisodamine
| Receptor Target | Activity | Implication for Experiments | Reference |
| Muscarinic Acetylcholine Receptors (M1-M5) | Non-selective Antagonist | Primary mechanism of action. | [1][2] |
| Nicotinic Acetylcholine Receptors | Antagonist | Potential for effects on neurotransmission at nicotinic synapses. | [1] |
| α1-Adrenergic Receptors | Antagonist | Can cause vasodilation and hypotension, a key potential artifact in cardiovascular studies. | [4] |
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Antagonism Assay (Calcium Flux)
This protocol describes a method to quantify the antagonist activity of Anisodamine hydrobromide on muscarinic receptors using a calcium flux assay in a cell line endogenously or recombinantly expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).
-
Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of Anisodamine hydrobromide to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) at its EC₈₀ concentration to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value of Anisodamine hydrobromide by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Protocol 2: Validating Off-Target Effects on α1-Adrenergic Receptors
This protocol can be used to determine if Anisodamine hydrobromide exhibits antagonist activity at α1-adrenergic receptors in a relevant cell line or tissue preparation.
-
Experimental System: Use a cell line expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor) or an isolated tissue preparation known to respond to α1-adrenergic stimulation (e.g., rat aortic rings).
-
Assay Principle: The assay will measure the inhibition of a functional response (e.g., calcium influx or smooth muscle contraction) induced by an α1-adrenergic agonist (e.g., phenylephrine).
-
Procedure:
-
Prepare the cells or tissue as described in Protocol 1 or standard organ bath protocols.
-
Incubate with varying concentrations of Anisodamine hydrobromide or a known α1-adrenergic antagonist (positive control, e.g., prazosin).
-
Stimulate with a fixed concentration of phenylephrine (EC₈₀).
-
Measure the response (fluorescence or contractile force).
-
-
Data Analysis: Calculate the IC₅₀ or pA₂ value for Anisodamine hydrobromide to quantify its α1-adrenergic antagonist potency.
Mandatory Visualizations
Caption: Anisodamine hydrobromide antagonism of Gq-coupled muscarinic receptor signaling.
Caption: Logical workflow for troubleshooting experimental artifacts with Anisodamine hydrobromide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 3. What is Anisodamine Hydrobromide used for? [synapse.patsnap.com]
- 4. Anisodamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Hydrobromide Preclinical Toxicity Profile: A Technical Support Guide
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with anisodine hydrobromide. The following question-and-answer format directly addresses potential issues and summarizes the available preclinical toxicity data.
Frequently Asked Questions (FAQs)
Q1: What are the known acute toxicity values (e.g., LD50) for this compound?
A1: There is currently a lack of publicly available, specific LD50 values for this compound from standardized acute toxicity studies in common preclinical species like mice and rats. As a tropane alkaloid, it shares a class with compounds like atropine and scopolamine, which are known to be toxic at high doses. However, it has been noted that anisodine has a weaker intensity of action and toxicity compared to atropine.[1]
Q2: What is the known safety pharmacology profile of this compound, particularly its effects on the cardiovascular system?
A2: A safety pharmacology study in conscious beagle dogs provides the most detailed insights into the cardiovascular effects of this compound. The study investigated single intravenous doses of 0.1, 0.4, 1.6, and 6.4 mg/kg.
-
Cardiovascular Effects: Dose-dependent increases in heart rate and shortening of PR and QTCV intervals were observed at doses of 0.4 mg/kg and higher. Significant increases in diastolic and mean blood pressure were noted at 1.6 and 6.4 mg/kg.
-
Respiratory Effects: Accelerated breathing was observed at doses of 0.4 mg/kg and higher, although this was not statistically significant.
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for cardiorespiratory effects in this study was determined to be 0.1 mg/kg.
Q3: Are there any available data from sub-chronic or chronic toxicity studies?
Q4: What is the genotoxic potential of this compound?
A4: There is no specific information available from standard genotoxicity assays (e.g., Ames test, micronucleus test, chromosomal aberration assay) for this compound. While some tropane alkaloids like scopolamine and hyoscyamine have been reported to not exhibit genotoxic or chronic toxicity, this cannot be directly extrapolated to this compound without specific testing.[2]
Q5: What is known about the reproductive and developmental toxicity of this compound?
A5: There are no available preclinical studies on the reproductive and developmental toxicity of this compound. Due to its anticholinergic properties, there is a theoretical potential for effects on fetal development, particularly concerning the nervous system and cardiac function. Caution is advised when prescribing this drug to pregnant or breastfeeding women, as the effects on fetal and neonatal health are not fully established.[3]
Data Presentation
Table 1: Summary of a Safety Pharmacology Study of this compound in Conscious Beagle Dogs
| Dose Level (mg/kg, IV) | Heart Rate | PR Interval | QTCV Interval | Diastolic Blood Pressure | Mean Blood Pressure | Respiratory Rate |
| 0.1 | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change |
| 0.4 | Significantly increased | Significantly shortened | Significantly shortened | No significant change | No significant change | Accelerated (not statistically significant) |
| 1.6 | Significantly increased | Significantly shortened | Significantly shortened | Significantly increased | Significantly increased | Accelerated (not statistically significant) |
| 6.4 | Significantly increased | Significantly shortened | Significantly shortened | Significantly increased | Significantly increased | Accelerated (not statistically significant) |
Data extracted from a study in conscious telemetered beagle dogs.
Experimental Protocols
Cardiovascular and Respiratory Safety Pharmacology in Conscious Beagle Dogs
-
Animal Model: Six telemetered beagle dogs were used in a Latin square design study.
-
Dosing: Animals received a single intravenous dose of normal saline (control), sotalol hydrochloride (positive control), or this compound at 0.1, 0.4, 1.6, or 6.4 mg/kg.
-
Parameters Measured: Electrocardiogram (ECG), blood pressure (BP), and respiratory parameters were continuously collected for 24 hours post-administration.
-
Endpoints: Heart rate, PR interval, QTCV interval, systolic, diastolic, and mean blood pressure, and respiratory rate were analyzed at scheduled time points.
Mandatory Visualizations
References
Adjusting Anisodine hydrobromide administration for different research models
Welcome to the technical support center for Anisodine hydrobromide (Ani HBr). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful administration of this compound in various research models.
Section 1: General FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at these receptors in both the central and peripheral nervous systems.[1][2] This anticholinergic activity leads to reduced involuntary muscle contractions, improved microcirculation, vasodilation, and anti-inflammatory effects.[1][2][3] Research has also indicated its ability to activate the ERK1/2 signaling pathway and inhibit neuronal apoptosis.[4][5]
Q2: What are the common research applications for this compound?
This compound is investigated in a variety of preclinical models due to its neuroprotective and circulatory benefits. Key research areas include:
-
Septic Shock: To improve hemodynamics and reduce organ injury.[6][7]
-
Acute Ischemic Stroke: To provide neuroprotection, reduce neurological deficits, and promote neuroplasticity.[4][5][8]
-
Acute Lung Injury (ALI): To alleviate pulmonary edema and inflammation.[9]
-
Organophosphate Poisoning: As an alternative to atropine to manage cholinergic crisis.[10][11]
Q3: What are the typical side effects observed in animal models?
Consistent with its anticholinergic properties, common side effects can include dry mouth, blurred vision, and dizziness.[1] In safety studies using conscious dogs, dose-dependent increases in heart rate and blood pressure, along with a shortening of the PR and QT intervals, were observed, particularly at doses of 0.4 mg/kg and higher.[12][13]
Section 2: Dosing and Administration
Q4: How should I prepare this compound for injection?
This compound is typically available as a powder or in an injectable form. For experimental use, it should be dissolved in a sterile vehicle, such as normal saline (0.9% w/v NaCl). Ensure the solution is clear and free of particulates before administration.
Q5: What are the pharmacokinetic differences between oral and intravenous administration?
Intravenous (IV) administration is generally preferred in research settings. Anisodine is poorly absorbed from the gastrointestinal tract, resulting in lower bioavailability compared to IV injection.[14] Pharmacokinetic studies in rats show that IV administration leads to rapid distribution to highly perfused organs like the kidneys, lungs, and liver.[15][16]
Q6: How do I convert a dose from one animal species to another, or from a human dose?
Dose conversion between species should be based on Body Surface Area (BSA) rather than body weight alone. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using Km factors, which represent the relationship between body weight and BSA for a given species.[17][18]
Formula for Dose Conversion: AED (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)
Table 1: Dose Conversion Factors (Km) for Various Species
| Species | Average Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) | To Convert Human Dose (mg/kg) to AED (mg/kg), Multiply by: |
|---|---|---|---|---|
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Minipig | 40 | 1.14 | 35 | 1.1 |
Data adapted from multiple sources.[18][19]
Section 3: Model-Specific Guides & Troubleshooting
A. Sepsis and Acute Lung Injury (ALI) Models
Q7: What is a recommended starting dose for this compound in a rat model of sepsis?
In studies using a cecal ligation and puncture (CLP) model in rats, intravenous doses of 1.8, 3.6, and 5.4 mg/kg have been shown to be effective in suppressing pro-inflammatory cytokines and oxidative stress, thereby alleviating organ injury.[7] For lipopolysaccharide (LPS)-induced sepsis, a similar dosing range can be considered.[6][20]
Table 2: Recommended Starting Doses of this compound in Research Models
| Research Model | Species | Administration Route | Effective Dose Range | Key Outcome Measures |
|---|---|---|---|---|
| Septic Shock (CLP/LPS) | Rat | Intravenous (IV) | 1.8 - 5.4 mg/kg | Reduced TNF-α, IL-6; Improved hemodynamics; Decreased organ injury.[6][7] |
| Acute Lung Injury (LPS) | Rat/Mouse | IV / Intratracheal | 4 - 16 mg/kg (IV) | Reduced pulmonary edema; Decreased inflammatory cell infiltration.[9][21] |
| Ischemic Stroke (MCAO) | Mouse | Intravenous (IV) | ~1.0 - 5.0 mg/kg | Improved neurological function; Increased dendritic spine density; Upregulation of Notch1, Hes1.[8] |
| Cardiovascular Safety | Dog | Intravenous (IV) | < 0.4 mg/kg | Minimal changes in heart rate, blood pressure, ECG intervals.[13] |
Troubleshooting: Sepsis/ALI Models
-
Issue: High mortality rate in the CLP model before therapeutic intervention.
-
Solution: The severity of the CLP model is dependent on the size of the needle used for puncture and the number of punctures.[22] If mortality is too high, consider using a smaller gauge needle (e.g., 22G instead of 18G) or reducing the number of punctures from two to one. Ensure adequate fluid resuscitation post-surgery.
-
-
Issue: Inconsistent inflammatory response after LPS administration.
-
Solution: The source and batch of LPS can significantly impact potency. Use a consistent supplier and lot number for the duration of a study. Confirm the dose and administration route (intravenous, intraperitoneal, or intratracheal for ALI) are appropriate for the desired injury level.[22][23] Ensure proper storage of LPS to maintain its activity.
-
B. Ischemic Stroke Models
Q8: How does this compound promote recovery after ischemic stroke?
In a mouse model of middle cerebral artery occlusion (MCAO), this compound injection improved neurological function and promoted neuroplasticity.[8] It was shown to increase the density of dendritic spines in the peri-infarct cortex and upregulate proteins involved in neural regeneration and plasticity, such as NGF and those in the Notch signaling pathway (Notch1, Hes1).[8]
Troubleshooting: Stroke Models
-
Issue: No significant improvement in neurological function (e.g., Bederson score) is observed after treatment.
-
Solution 1 (Dose/Timing): Re-evaluate the dose and the timing of administration. Neuroprotective effects are often time-sensitive. Administering the first dose as soon as possible after reperfusion may yield better results. Consider a dose-response study to find the optimal concentration for your model.
-
Solution 2 (Infarct Variability): High variability in infarct size can mask therapeutic effects. Ensure the MCAO procedure is performed consistently. Use TTC staining to measure and confirm infarct volume for each animal and exclude outliers or use infarct volume as a covariate in statistical analysis.
-
Section 4: Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical Procedure:
-
Make a 2-3 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum, ensuring the mesentery remains intact to preserve blood supply.
-
Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture. Avoid obstructing the bowel.
-
Puncture the ligated cecum twice with a 20-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
-
Post-Operative Care: Immediately administer subcutaneous saline (e.g., 30-50 mL/kg) for fluid resuscitation. Provide appropriate analgesia.
-
Treatment: At a predetermined time point (e.g., 2-6 hours post-CLP), administer this compound or vehicle intravenously via the tail vein.
-
Monitoring & Endpoints: Monitor animals for signs of sepsis (piloerection, lethargy). Collect blood and tissue samples at the study endpoint (e.g., 24 hours) to measure cytokine levels (TNF-α, IL-6), assess organ injury (histology), and analyze other relevant biomarkers.[7][22]
Protocol 2: Distal Middle Cerebral Artery Occlusion (MCAO) Stroke Model in Mice
-
Animal Preparation: Anesthetize male C57BL/6 mice (20-25g) and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Place the mouse in a stereotaxic frame. Make a skin incision between the eye and the ear.
-
Temporarily retract the temporalis muscle to expose the skull.
-
Using a micro-drill, perform a small craniotomy over the distal MCAO branch.
-
Carefully open the dura mater.
-
Permanently occlude the distal MCA using an electrocautery device.
-
Suture the skin incision.
-
-
Post-Operative Care: Allow the animal to recover in a warm cage. Provide soft, moistened food and appropriate analgesia.
-
Treatment: Administer this compound or vehicle intravenously at desired time points (e.g., starting 24 hours post-MCAO and continuing for several days to assess recovery).[8]
-
Monitoring & Endpoints:
-
Behavioral Tests: Perform neurological scoring (e.g., Bederson score) and motor function tests (e.g., rotarod, grip strength) at baseline and throughout the treatment period.
-
Histology: At the study endpoint, perfuse the animals and collect brain tissue for infarct volume analysis (TTC staining) and immunohistochemistry to assess neuroplasticity markers (e.g., Golgi staining for dendritic spines, immunofluorescence for NGF, Notch1).[8]
-
Section 5: Visualizations
Caption: this compound's antagonistic effect on muscarinic receptors.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Caption: Troubleshooting guide for addressing inconsistent experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 4. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 5. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anisodamine hydrobromide ameliorates acute lung injury via inhibiting pyroptosis in murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficiency of anisodamine for organophosphorus-poisoned patients when atropinization cannot be achieved with high doses of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cddyyy.com [cddyyy.com]
- 15. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. Conversion between animals and human [targetmol.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Animal Models of Acute Lung Injury [thoracic.org]
- 23. Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review [mdpi.com]
Minimizing adverse reactions of Anisodine hydrobromide injection
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for minimizing adverse reactions associated with Anisodamine hydrobromide injection in experimental settings. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.
Troubleshooting Guide: Managing Common Adverse Reactions in Experiments
This section addresses specific adverse reactions that may be encountered during in vivo or in vitro experiments with Anisodamine hydrobromide.
| Observed Adverse Reaction | Potential Cause | Recommended Action |
| Tachycardia (Increased Heart Rate) in Animal Models | Dose-dependent anticholinergic effect on cardiac muscarinic receptors. | 1. Dose Titration: Reduce the dosage to the lowest effective level for the desired therapeutic effect. 2. Slower Infusion Rate: If administering intravenously, decrease the rate of infusion. 3. Co-administration of a Beta-Blocker: For persistent or severe tachycardia, consider the co-administration of a short-acting beta-blocker like esmolol. (See Experimental Protocol 2). |
| Central Nervous System (CNS) Effects (e.g., Sedation, Agitation in Animal Models) | Anisodamine crosses the blood-brain barrier, leading to central anticholinergic effects. These effects are more likely at higher doses.[1] | 1. Dose Reduction: Lower the dose of Anisodamine hydrobromide. 2. Monitor Behavior: Use standardized behavioral tests (e.g., open field test) to quantify CNS effects at different doses. 3. Reversal Agent: In cases of severe CNS toxicity, consider the administration of a centrally-acting acetylcholinesterase inhibitor like physostigmine. (See Experimental Protocol 3). |
| Dry Mouth (Xerostomia) and Reduced Secretions in Animal Models | Anticholinergic blockade of muscarinic receptors on salivary glands. | 1. Ensure Hydration: Provide ad libitum access to water. 2. Supportive Care: For prolonged studies, consider providing moist food to facilitate swallowing. 3. Dose Optimization: This is a common, expected side effect. The dose should be optimized to balance therapeutic efficacy with the severity of this effect. |
| Blurred Vision (Mydriasis) in Animal Models | Blockade of muscarinic receptors in the ciliary muscle and iris sphincter of the eye. | 1. Dose-Response Assessment: Quantify the extent and duration of mydriasis at different doses. 2. Environmental Modification: If vision is significantly impaired, consider housing animals in an environment that minimizes the risk of injury. |
| Urinary Retention in Animal Models | Anticholinergic-mediated relaxation of the bladder detrusor muscle and contraction of the urethral sphincter. | 1. Monitor Urine Output: Quantify urine output in metabolic cages. 2. Dose Adjustment: Reduce the dose if significant urinary retention is observed. 3. Bladder Assessment: In terminal studies, bladder volume can be measured to assess the degree of retention. |
| Gastrointestinal Hypomotility (Constipation) in Animal Models | Inhibition of acetylcholine's effects on smooth muscle in the GI tract. | 1. Monitor Fecal Output: Observe and quantify fecal pellet production. 2. Dietary Modification: Ensure adequate fiber and hydration in the diet. 3. Dose Selection: Choose the lowest effective dose to minimize impact on gut motility. |
| Unexpected in vitro Cytotoxicity or Altered Cell Viability | High concentrations of any compound can have non-specific effects on cell cultures. | 1. Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the EC50 for the desired effect and the CC50 (50% cytotoxic concentration). 2. Solvent Control: Ensure the solvent used to dissolve Anisodamine hydrobromide is not contributing to cytotoxicity. 3. Assay-Specific Controls: Include appropriate positive and negative controls in your cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Anisodamine hydrobromide?
A1: Anisodamine hydrobromide is primarily a non-specific anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] By blocking these receptors, it reduces the effects of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions. This leads to effects such as smooth muscle relaxation and reduced glandular secretions.[2][3] Additionally, it exhibits vasodilatory and anti-inflammatory properties.[2]
Q2: How does Anisodamine exert its anti-inflammatory effects?
A2: The anti-inflammatory effects of Anisodamine are largely attributed to its role in the "cholinergic anti-inflammatory pathway." By blocking muscarinic acetylcholine receptors (mAChRs), Anisodamine may indirectly increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. Activation of α7nAChR can inhibit the production and release of pro-inflammatory cytokines.
Q3: Are the adverse reactions of Anisodamine hydrobromide dose-dependent?
A3: Yes, the common adverse effects of Anisodamine hydrobromide, such as dry mouth, blurred vision, tachycardia, and CNS effects, are generally dose-dependent.[1] Higher doses are more likely to produce more pronounced side effects.[1] Therefore, careful dose-response studies are crucial in any experimental design.
Q4: Can Anisodamine hydrobromide be used in combination with other drugs in my experiments?
A4: Caution should be exercised when co-administering Anisodamine hydrobromide with other drugs. Concurrent use with other anticholinergic agents (e.g., atropine, scopolamine) can lead to additive side effects.[2] It may also enhance the sedative effects of CNS depressants.[2] Always conduct preliminary studies to assess potential drug-drug interactions in your specific experimental model.
Q5: What is a typical dosage range for Anisodamine hydrobromide in preclinical research?
A5: Dosages can vary significantly depending on the animal model and the condition being studied. For example, in studies on septic shock in rats, intravenous doses have ranged from 1.25 to 5 mg/kg.[4] In studies investigating cardiac arrest in pigs, different dosing regimens have been used. It is essential to consult the literature for your specific application and to perform dose-finding studies to determine the optimal dose for your experimental conditions.
Quantitative Data on Adverse Reactions
| Adverse Reaction | Animal Model | Dosage Range (IV) | Observed Incidence/Severity | Reference |
| Tachycardia | Rat | 5 mg/kg | Significant increase in heart rate (~30%) after 6 hours in a sepsis model. | [4] |
| Human | 0.5 mg/kg loading dose, then 0.02–0.1 mg/kg/h infusion | Tachycardia is a noted adverse event, potentially related to high doses or rapid infusion. | [5] | |
| CNS Effects (Sedation/Agitation) | Cat | 20 mg/kg (i.p.) | Arousal behavior was minimal compared to atropine at 2-3 mg/kg. | [6] |
| Reduced Secretions (Dry Mouth) | General Observation | N/A | A common, expected anticholinergic effect. | [1] |
| Mydriasis (Pupil Dilation) | Mouse | Subcutaneous | Anisodamine is approximately 10 times less potent than atropine in causing mydriasis. | [6] |
Key Signaling Pathways
Cholinergic Anti-inflammatory Pathway
This pathway is crucial for understanding the anti-inflammatory effects of Anisodamine. By blocking mAChRs, Anisodamine facilitates the binding of Acetylcholine (ACh) to α7nAChR on immune cells, which in turn inhibits the NF-κB signaling pathway and reduces the production of pro-inflammatory cytokines.
Caption: Anisodamine's role in the cholinergic anti-inflammatory pathway.
Experimental Protocols
Protocol 1: Dose-Response Evaluation of Adverse Reactions in Rodents
Objective: To determine the dose-dependent incidence and severity of common adverse reactions to Anisodamine hydrobromide injection.
Materials:
-
Anisodamine hydrobromide
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Apparatus for measuring heart rate and blood pressure
-
Open field test arena
-
Metabolic cages for urine and feces collection
-
Calipers for measuring pupil diameter
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, medium dose, high dose of Anisodamine hydrobromide). A minimum of 6-8 animals per group is recommended.
-
Baseline Measurements: Before drug administration, record baseline data for heart rate, blood pressure, locomotor activity in the open field, pupil size, and 24-hour urine and fecal output.
-
Drug Administration: Administer the assigned dose of Anisodamine hydrobromide or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
Post-Administration Monitoring:
-
Cardiovascular: Monitor heart rate and blood pressure continuously for the first hour and at regular intervals thereafter (e.g., 2, 4, 6, and 24 hours post-injection).
-
CNS Effects: At a predetermined time point (e.g., 30 minutes post-injection), place the animal in the open field arena and record locomotor activity for a set duration (e.g., 5-10 minutes).
-
Mydriasis: Measure pupil diameter at regular intervals.
-
Urinary and GI Effects: House animals in metabolic cages and quantify urine and fecal output over a 24-hour period.
-
-
Data Analysis: Compare the changes from baseline for each parameter across the different dose groups. Calculate the dose at which a statistically significant effect is observed for each adverse reaction.
References
- 1. What are the side effects of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
Validation & Comparative
Anisodamine Hydrobromide vs. Atropine: A Comparative Analysis of Cholinergic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cholinergic receptor binding properties of anisodamine hydrobromide and atropine. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.
At a Glance: Key Differences in Cholinergic Receptor Antagonism
Anisodamine hydrobromide and atropine are both non-selective competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] While structurally similar, they exhibit notable differences in their binding affinities for various receptor subtypes, which may account for their distinct pharmacological profiles. Atropine generally displays higher potency across all muscarinic receptor subtypes.
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes (M1-M5). Currently, specific Ki or IC50 values for anisodamine across all subtypes are not widely reported in publicly available literature. However, comparative data indicates that anisodamine has a significantly lower affinity for M1 and M2 receptors compared to atropine.[1]
| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) | Anisodamine Hydrobromide Ki (nM) |
| M1 | 1.27 ± 0.36[1] | 2.22 ± 0.60[1] | ~25-fold lower affinity than atropine[1] |
| M2 | 3.24 ± 1.16[1] | 4.32 ± 1.63[1] | ~8-fold lower affinity than atropine[1] |
| M3 | 2.21 ± 0.53[1] | 4.16 ± 1.04[1] | Not Reported |
| M4 | 0.77 ± 0.43[1] | 2.38 ± 1.07[1] | Not Reported |
| M5 | 2.84 ± 0.84[1] | 3.39 ± 1.16[1] | Not Reported |
Signaling Pathways
Both anisodamine and atropine exert their effects by blocking the action of acetylcholine (ACh) at muscarinic receptors. This antagonism disrupts the normal signaling cascades initiated by ACh binding.
Atropine's Antagonism of the Cardiac M2 Receptor
Atropine's well-known effect on heart rate is primarily due to its blockade of M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular (AV) nodes.[3] By preventing ACh from binding, atropine inhibits the Gαi-mediated decrease in cyclic AMP (cAMP) and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK). This leads to an increase in heart rate.
Anisodamine and the Cholinergic Anti-inflammatory Pathway
Anisodamine has been shown to play a role in the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, anisodamine may increase the availability of ACh to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages.[4][5] Activation of α7nAChR can lead to the inhibition of pro-inflammatory cytokine production, potentially through the inhibition of the NF-κB signaling pathway.[6]
Experimental Protocols
The determination of binding affinities for muscarinic receptor antagonists like anisodamine and atropine is typically performed using radioligand binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (e.g., anisodamine or atropine) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled test compounds (anisodamine hydrobromide, atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Conclusion
Both anisodamine hydrobromide and atropine are effective muscarinic receptor antagonists. However, the available data suggests that atropine is a more potent antagonist across all muscarinic receptor subtypes. The lower affinity of anisodamine, particularly at M1 and M2 receptors, may contribute to its different clinical applications and side-effect profile. Further research is required to fully characterize the binding affinity of anisodamine at M3, M4, and M5 receptors to provide a more complete comparative analysis. The distinct interactions of these compounds with the cholinergic system, including the cholinergic anti-inflammatory pathway, highlight the need for continued investigation into their specific mechanisms of action.
References
- 1. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 511656 - Binding affinity to human muscarinic M4 receptor by radioligand displacement assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Anisodine Hydrobromide vs. Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of anisodine hydrobromide and scopolamine, two tropane alkaloids with significant anticholinergic properties. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
This compound and scopolamine are both non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), playing crucial roles in modulating the parasympathetic nervous system.[1][2] While structurally similar and sharing a common mechanism of action, they exhibit distinct pharmacological profiles that influence their therapeutic applications and side-effect profiles. Scopolamine is well-known for its use in preventing motion sickness and postoperative nausea and vomiting, while anisodine has been extensively studied and used in China for various conditions, including acute ischemic stroke.[3][4]
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Both this compound and scopolamine exert their effects by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors (M1-M5).[1][2] This antagonism disrupts the normal functioning of the parasympathetic nervous system and also affects cholinergic signaling within the central nervous system (CNS).
The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate diverse physiological responses. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). The non-selective antagonism of these varied signaling pathways by anisodine and scopolamine results in a broad range of physiological effects.
Figure 1. General signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of this compound and scopolamine.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and scopolamine.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Data Source |
| Anisodamine * | ~166 | ~132 | - | - | - | [2] |
| Scopolamine | 0.45 | 0.89 | 0.52 | 0.38 | 0.66 | IUPHAR/BPS Guide to PHARMACOLOGY |
Table 2: Functional Antagonist Potency (IC50 / pA2 values)
| Compound | Assay | Receptor Target | Potency | Data Source |
| Anisodamine * | Inhibition of Acetylcholine-induced contraction | Muscarinic (pre- and postjunctional) | pKB = 7.78 and 7.86 | [2] |
| Scopolamine | Inhibition of 5-HT evoked responses | 5-HT3 Receptors | IC50 = 2.09 µM | [5] |
| Scopolamine | Competition with [3H]granisetron binding | 5-HT3 Receptors | Ki = 6.76 µM | [5] |
*Data is for anisodamine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
A standard experimental protocol to determine the binding affinity (Ki) of a compound for muscarinic receptors involves a competitive radioligand binding assay.
Figure 2. Workflow for a radioligand competition binding assay.
Key Steps:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound (this compound or scopolamine).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Discussion of Pharmacological Differences
The available data, although incomplete for a direct head-to-head comparison across all receptor subtypes, suggests that scopolamine has a significantly higher binding affinity for muscarinic receptors than anisodamine (and likely anisodine).[2] The Ki values for scopolamine are in the sub-nanomolar to low nanomolar range, indicating high potency. [IUPHAR/BPS Guide to PHARMACOLOGY] The pKB values for anisodamine suggest Ki values in the mid-nanomolar range, indicating a lower, though still significant, affinity.[2]
This difference in potency is a key factor in their differing clinical applications and side-effect profiles. The high potency of scopolamine contributes to its effectiveness at low doses for preventing motion sickness but also to its more pronounced central nervous system side effects, such as drowsiness and memory impairment. Anisodine's comparatively lower affinity may contribute to a wider therapeutic window for certain applications, such as improving microcirculation in ischemic conditions, where a less potent but still effective muscarinic antagonism is desired.[4]
It is also important to note that both compounds can interact with other receptors at higher concentrations. For instance, scopolamine has been shown to be a competitive antagonist at 5-HT3 receptors with micromolar affinity.[5] This off-target activity could contribute to its overall pharmacological profile, including its anti-emetic effects.
Conclusion
This compound and scopolamine are both non-selective muscarinic antagonists, but they exhibit important differences in their pharmacological profiles, most notably in their binding affinities for muscarinic receptors. Scopolamine is a highly potent antagonist, while anisodine (based on data from the related compound anisodamine) displays a lower affinity. These differences likely underlie their distinct clinical uses and side-effect profiles.
Further research providing a complete comparative dataset of the binding affinities (Ki) and functional potencies (IC50/pA2) of this compound across all five muscarinic receptor subtypes is needed for a more comprehensive understanding of its pharmacological properties relative to scopolamine. Such data would be invaluable for the rational design and development of new therapeutic agents targeting the muscarinic cholinergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Anisodine hydrobromide compared to other neuroprotective agents
A detailed guide for researchers and drug development professionals on the neuroprotective effects of Anisodine hydrobromide in comparison to other prominent neuroprotective agents, supported by experimental data and mechanistic insights.
Introduction
The quest for effective neuroprotective strategies in acute ischemic stroke and other neurodegenerative conditions remains a critical area of research. This compound, a tropane alkaloid derived from Anisodus tanguticus, has been utilized in clinical practice in China for its neuroprotective properties.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound with other notable neuroprotective agents: Edaravone, Citicoline, and Butylphthalide. The comparison is based on available preclinical and clinical experimental data, focusing on their mechanisms of action, effects on key signaling pathways, and quantitative outcomes in various experimental models.
Mechanism of Action and Signaling Pathways
The neuroprotective effects of these agents are attributed to their distinct mechanisms of action, primarily targeting pathways involved in oxidative stress, inflammation, apoptosis, and neuronal survival.
This compound: A non-selective muscarinic acetylcholine receptor (mAChR) antagonist, this compound exerts its neuroprotective effects by improving cerebral microcirculation and exhibiting anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1][3][4] Key signaling pathways modulated by this compound include:
-
Akt/GSK-3β Pathway: Promotes neuronal survival and reduces apoptosis.[5]
-
Notch Signaling Pathway: Involved in neural remodeling and recovery after ischemic stroke.[6][7]
-
ERK1/2 Signaling Pathway: Contributes to its neuroprotective effects against ischemia-reperfusion injury.[3][8]
Edaravone: A potent free radical scavenger, Edaravone's primary mechanism is the attenuation of oxidative stress.[9][10][11] It effectively scavenges hydroxyl radicals and peroxyl radicals, thereby protecting neurons from oxidative damage.[9][10] The key signaling pathway influenced by Edaravone is:
-
Nrf2/HO-1 Pathway: Upregulates the expression of antioxidant enzymes, providing protection against oxidative stress-induced cell death.[12][13][14][15]
Citicoline: An endogenous compound, Citicoline serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal cell membranes.[16] Its neuroprotective actions are multifaceted and include:
-
Stabilization of cell membranes and reduction of free fatty acid release.[16]
-
Enhancement of neurotransmitter synthesis, such as acetylcholine.[16]
-
Stimulation of glutathione synthesis and restoration of Na+/K+-ATPase activity.[16]
-
Activation of the SIRT1 (Sirtuin-1) pathway, which is involved in regulating neuronal aging and metabolic homeostasis.[17]
Butylphthalide (NBP): Initially isolated from the seeds of Apium graveolens, NBP exhibits multi-target neuroprotective effects.[18][19][20] Its mechanisms include:
-
Improving cerebral microcirculation and reducing brain edema.[20]
-
Inhibiting inflammation, oxidative stress, and apoptosis.[18][20][21]
-
Modulating several signaling pathways, including:
Signaling Pathway Diagrams
Caption: this compound Signaling Pathways in Neuroprotection.
Caption: Signaling Pathways of Edaravone, Citicoline, and Butylphthalide.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of this compound with other neuroprotective agents.
Table 1: Preclinical Efficacy in Animal Models of Cerebral Ischemia
| Agent | Animal Model | Key Outcome Measure | Result | Reference |
| This compound | MCAO Rats | Infarct Volume | Significant reduction | [8] |
| 2-VO Rats | Neuronal Survival | Significant increase | [5] | |
| MCAO Mice | Neurological Deficit Score | Significant improvement | [6] | |
| Butylphthalide (NBP) | MCAO Rats | Infarct Volume | Significant reduction | [21] |
| 2-VO Rats | Cognitive Deficits | Significant improvement | [5] | |
| Edaravone | MCAO Rats | Infarct Size | Markedly reduced | [27] |
| MCAO Rats | Neurological Deficits | Significant improvement | [27] | |
| Citicoline | Stroke Models | Infarct Size | Reduction | [16] |
| Stroke Models | Neurological Outcome | Improvement | [16] |
Table 2: Clinical Efficacy in Acute Ischemic Stroke Patients
| Agent | Key Outcome Measure | Result | Reference |
| This compound | NIHSS Score | Significantly reduced (MD = -1.53) | [3][8][28] |
| mRS Score | Significantly reduced (MD = -0.89) | [3][8][28] | |
| Barthel Index | Significantly increased (MD = 10.65) | [3][8][28] | |
| Butylphthalide (NBP) | Neurological Deficit (NIHSS) | Significantly reduced | [18] |
| Activities of Daily Living (BI) | Significantly improved | [18] | |
| Edaravone | Neurologic Deficit (NIHSS) | Significant improvement | [9] |
| Functional Outcome | Improved | [29] | |
| Citicoline | Recovery at 3 months | Increased probability of complete recovery | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the cited studies.
1. Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is maintained for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
This compound Administration: this compound is often administered intravenously at the onset of reperfusion.
-
Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and molecular analyses of brain tissue (Western blot, immunohistochemistry).[6][8]
2. Bilateral Common Carotid Artery Occlusion (2-VO) Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: Permanent ligation of both common carotid arteries to induce chronic cerebral hypoperfusion.
-
This compound Administration: Daily intraperitoneal injections for a specified period.
-
Outcome Measures: Cognitive function (e.g., Morris water maze), neuronal survival (Nissl staining), apoptosis (TUNEL assay), and biochemical analysis of brain tissue.[5]
3. In Vitro Hypoxia/Reoxygenation (H/R) Model
-
Cell Lines: Neuronal or glial cell lines (e.g., PC12, SH-SY5Y).
-
Procedure: Cells are cultured in a hypoxic environment (e.g., 1% O2) for a defined period, followed by reoxygenation in a normoxic incubator.
-
Drug Treatment: The neuroprotective agent is added to the culture medium before, during, or after the hypoxic period.
-
Outcome Measures: Cell viability (MTT assay), apoptosis (flow cytometry), reactive oxygen species (ROS) production, and protein expression analysis.[4]
Comparative Discussion
This compound demonstrates significant neuroprotective efficacy in various preclinical models of cerebral ischemia, comparable in many respects to Butylphthalide.[5] Its multifaceted mechanism of action, targeting muscarinic receptors and subsequently modulating multiple downstream signaling pathways, provides a broad spectrum of neuroprotection.[1][3][4]
Edaravone stands out for its potent free radical scavenging ability, directly addressing one of the primary drivers of ischemic neuronal injury.[9][10] This focused mechanism has shown clear benefits in reducing infarct size and improving neurological outcomes.[27]
Citicoline's strength lies in its role in membrane biosynthesis and repair, a fundamental process for neuronal health and recovery.[16][30] Its excellent safety profile makes it an attractive option, particularly in combination therapies.
Butylphthalide, similar to this compound, exhibits multi-target neuroprotective effects, including anti-inflammatory and anti-apoptotic actions, alongside its impact on cerebral blood flow.[18][20] Clinical data from China supports its efficacy in improving neurological and functional outcomes in stroke patients.[18]
Conclusion and Future Directions
This compound is a promising neuroprotective agent with a unique mechanism of action centered on muscarinic receptor antagonism. The available experimental data suggests its efficacy is comparable to other established neuroprotective agents like Butylphthalide. However, a significant gap in the literature is the lack of direct, head-to-head comparative clinical trials against agents like Edaravone and Citicoline.
Future research should focus on:
-
Conducting large-scale, randomized controlled trials to directly compare the efficacy and safety of this compound with other neuroprotective agents in diverse patient populations.
-
Further elucidating the downstream signaling cascades modulated by this compound to identify novel therapeutic targets.
-
Exploring the potential of combination therapies involving this compound with agents that have complementary mechanisms of action to achieve synergistic neuroprotective effects.
This guide provides a foundational overview for researchers and drug development professionals. A deeper dive into the primary literature is recommended for a more granular understanding of the experimental nuances and for designing future investigations into the therapeutic potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DL-3-n-butylphthalide protects H9c2 cardiomyoblasts from ischemia/reperfusion injury by regulating HSP70 expression via PI3K/AKT pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. europeanreview.org [europeanreview.org]
- 24. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DL-3-n-butylphthalide inhibits astrocyte activation in the cortical penumbra of ischemia-reperfusion model rats via AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Treatment with edaravone attenuates ischemic brain injury and inhibits neurogenesis in the subventricular zone of adult rats after focal cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
Validating the Anti-inflammatory Effects of Anisodine Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Anisodine hydrobromide, presenting a comparative overview with established anti-inflammatory agents, Dexamethasone and Indomethacin. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in inflammatory disease research.
Executive Summary
This compound, a derivative of the tropane alkaloid Anisodine, has demonstrated notable anti-inflammatory effects. Its primary mechanism of action is believed to be through the antagonism of muscarinic acetylcholine receptors, which plays a role in modulating inflammatory responses.[1][2][3] This guide synthesizes available data on its efficacy in preclinical models of inflammation and its potential impact on key inflammatory signaling pathways. While direct comparative studies with other anti-inflammatory drugs are limited, this document collates existing data to provide a framework for its evaluation.
Comparative Efficacy of Anti-inflammatory Agents
To contextualize the anti-inflammatory potential of this compound, its performance should be assessed against well-characterized drugs such as the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The following tables summarize available and representative data from in vivo and in vitro studies.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time Point (hours) |
| This compound | Data Not Available | - | Data Not Available | - |
| Dexamethasone | 10 mg/kg | Intraperitoneal | Significant Reduction | 3 |
| Indomethacin | 10 mg/kg | Intraperitoneal | ~58 - 91% | 3 - 4 |
| Indomethacin | 25 mg/kg | Oral | 91.1% | 3 |
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages (RAW 264.7)
| Compound | Cytokine | IC50 |
| This compound | TNF-α | Data Not Available |
| IL-6 | Data Not Available | |
| Dexamethasone | TNF-α | Significant Inhibition |
| IL-6 | Significant Inhibition | |
| Indomethacin | TNF-α | Limited Inhibition |
| IL-6 | Dose-dependent reduction |
Note: IC50 values for this compound on TNF-α and IL-6 inhibition are not specified in the available literature. Dexamethasone is a potent inhibitor of both cytokines.[10][11][12][13][14] Indomethacin's primary mechanism is COX inhibition, with variable effects on cytokine production.[15][16][17][18]
Mechanistic Insights: Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these pathways, leading to a downstream reduction in the expression of pro-inflammatory genes.[19]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
MAPK Signaling Pathway
The MAPK pathway, including p38 and JNK, is another crucial signaling route that regulates the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vivo and in vitro anti-inflammatory assays.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. biorxiv.org [biorxiv.org]
- 11. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suppression of lipopolysaccharide-induced impairment of active avoidance and interleukin-6-induced increase of prostaglandin E2 release in rats by indometacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of Anisodine Hydrobromide Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Anisodine hydrobromide across different species, based on available experimental data. This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, functions as a non-specific muscarinic acetylcholine receptor antagonist.[1][2] It is utilized in clinical settings for various conditions, including acute circulatory shock and ischemic stroke.[3][4] Understanding its pharmacokinetic profile across different species is crucial for preclinical to clinical translation and optimizing its therapeutic use.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and Beagle dogs following intravenous (IV) and intragastric (i.g.) or oral administration.
Table 1: Intravenous Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-t (ng·h/mL) | t½ (h) |
| Rat | 1 (AT3) | 340.50 ± 44.52 | - | - | - |
| Beagle Dog | 0.1 | 43.3 ± 8.6 | 5 | 35.9 ± 6.6 | 0.9 ± 0.3 |
| 0.3 | 117.9 ± 40.2 | 5 | 159.6 ± 56.6 | 1.5 ± 0.9 | |
| 0.9 | 348.6 ± 40.0 | 5 | 443.3 ± 50.3 | 1.1 ± 0.2 |
Data for rats are for Anisodine (AT3) from a comparative study of anticholinergics. AUC: Area Under the Curve, Cmax: Maximum Concentration, t½: Half-life, Tmax: Time to Maximum Concentration.
Table 2: Intragastric/Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-t (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Rat (Normal) | 12.5 (Tablets) | - | < 30 | - | ~3 | - |
| 25 (Tablets) | - | < 30 | - | ~3 | - | |
| 50 (Tablets) | - | < 30 | - | ~3 | - | |
| Rat | 1 (AT3, i.g.) | - | - | - | - | 80.45 |
Data for normal rats are from a study on Anisodamine Hydrobromide tablets, which showed rapid absorption with Tmax within 0.5 h and a half-life of approximately 3 hours.[5] Data for Anisodine (AT3) bioavailability in rats is from a comparative study. A study on oral Anisodine reports rapid and complete absorption.[6]
Experimental Protocols
Rat Studies:
-
Intravenous Administration: In a comparative study, male Sprague-Dawley rats were administered a single intravenous dose of 1 mg/kg Anisodine (AT3). Blood samples were collected at various time points to determine plasma drug concentrations.
-
Intragastric Administration: In a separate study, rats were given Anisodamine Hydrobromide tablets via intragastric administration at doses of 12.5, 25, and 50 mg/kg. Plasma concentrations were measured over time to assess pharmacokinetic parameters.[5] Another study reported a bioavailability of 80.45% for Anisodine (AT3) after intragastric administration in rats.
Beagle Dog Study:
-
Intravenous Administration: Beagle dogs received a single intravenous injection of this compound at doses of 0.1, 0.3, and 0.9 mg/kg. Blood samples were collected from the cephalic vein at 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, and 10 hours post-administration. Plasma concentrations of this compound were determined using high-performance liquid chromatography-mass spectrometry (LC-MS).
Data Analysis and Interpretation
The available data indicates that this compound exhibits rapid distribution and elimination in both rats and Beagle dogs after intravenous administration. In Beagle dogs, the Cmax and AUC appear to increase in a dose-proportional manner. The half-life is relatively short in dogs, suggesting no significant accumulation with single dosing.
Oral and intragastric administration studies in rats suggest rapid absorption, with a Tmax of less than 30 minutes and a half-life of approximately 3 hours.[5] A high oral bioavailability of over 80% was reported for Anisodine in one study with rats.
Cross-Species Comparison and Limitations:
Mechanism of Action: Signaling Pathway
This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] This blockade of acetylcholine's action leads to its therapeutic effects, such as smooth muscle relaxation and improved microcirculation.[5]
Caption: this compound's mechanism of action.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study in an animal model.
Caption: A generalized experimental workflow.
Conclusion
The pharmacokinetic profile of this compound has been characterized in rats and Beagle dogs, demonstrating rapid absorption and elimination. However, a significant data gap exists for other species, particularly humans. The primary mechanism of action is through the antagonism of muscarinic acetylcholine receptors. Further research is warranted to fully elucidate the cross-species pharmacokinetic differences and to establish a robust pharmacokinetic/pharmacodynamic relationship in humans to guide optimal clinical use.
References
- 1. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 2. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Anisodine Hydrobromide in Ischemic Stroke: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Anisodine hydrobromide in experimental models of ischemic stroke. Its performance is evaluated alongside two other neuroprotective agents, Edaravone and DL-3-n-butylphthalide (NBP), with a focus on quantitative data from relevant animal models. This document aims to offer a clear, data-driven overview to inform further research and development in the field of neuroprotection for ischemic stroke.
Executive Summary
This compound, a derivative of the tropane alkaloid anisodine, has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. Its primary mechanism of action is believed to be the blockade of central muscarinic cholinergic receptors, which contributes to improved cerebral microcirculation and anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1][2] Preclinical studies in rat models of both acute focal ischemia (Middle Cerebral Artery Occlusion - MCAO) and chronic cerebral hypoperfusion indicate that this compound can reduce neurological deficits and mitigate neuronal damage.
For the purpose of direct comparison, this guide focuses primarily on the MCAO model, a widely used and standardized method for simulating ischemic stroke in rodents. The efficacy of this compound is compared with Edaravone, a free radical scavenger, and DL-3-n-butylphthalide (NBP), a compound known for its multi-target neuroprotective effects.
Comparative Efficacy in Ischemic Stroke Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in preclinical models of ischemic stroke.
Table 1: Efficacy in the Middle Cerebral Artery Occlusion (MCAO) Rat Model
| Compound | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Source |
| This compound | Data not explicitly quantified in available literature | Intraperitoneal / Intravenous | Not explicitly quantified | Decreased Longa rodent stroke scores | [1][2][3] |
| Edaravone | 6 mg/kg | Not Specified | ~50% | Significant reduction in neurological impairment scores | [4] |
| DL-3-n-butylphthalide (NBP) | 30 mg/kg (in liposomes) | Oral | ~51% (compared to I/R group) | Significant reduction in neurological score (from 3.4 to 1.5) | [5] |
Note: While multiple reviews state that this compound reduces infarct area and improves neurological scores in MCAO rats, specific quantitative data from the cited primary literature was not available in the public domain for this guide.[1][2][3]
Table 2: Efficacy of this compound in a Chronic Cerebral Hypoperfusion Rat Model (2-Vessel Occlusion)
| Dosage | Neurological Outcome (Morris Water Maze) | Neuronal Survival (Nissl Staining) | Apoptosis Reduction (TUNEL Assay) |
| 0.3 mg/kg | Significant improvement in cognitive deficits | Increased neuronal survival | Reduced neuronal apoptosis |
| 0.6 mg/kg | Significant improvement in cognitive deficits | Increased neuronal survival | Reduced neuronal apoptosis |
| 1.2 mg/kg | Significant improvement in cognitive deficits | Increased neuronal survival | Reduced neuronal apoptosis |
Source: Data extrapolated from a study on chronic cerebral hypoperfusion, which demonstrates a dose-dependent neuroprotective effect of this compound.[6]
Experimental Protocols
1. Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most common preclinical model for focal cerebral ischemia.
-
Objective: To mimic the arterial occlusion that causes the majority of human ischemic strokes.
-
Procedure:
-
Animal Model: Typically adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced, commonly with isoflurane or pentobarbital sodium.
-
Surgical Approach: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A specialized monofilament with a silicon-coated tip is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is maintained for a specific duration (commonly 90-120 minutes for transient MCAO) before the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Confirmation of Ischemia: A significant drop in cerebral blood flow is often confirmed using Laser Doppler Flowmetry.
-
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate supportive care.
2. Neurological Deficit Scoring
-
Longa Scale: A 5-point scale is commonly used to assess neurological deficits after MCAO in rats.
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forelimb fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
-
-
Bederson Scale: A similar scoring system to evaluate postural and gait deficits.
3. Infarct Volume Assessment
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: This is the gold standard for visualizing and quantifying infarct volume in preclinical models.
-
Tissue Preparation: 24-48 hours post-MCAO, the rat is euthanized, and the brain is rapidly removed and sliced into coronal sections (typically 2 mm thick).
-
Staining: The brain slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for 15-30 minutes.
-
Mechanism: Viable tissue with intact mitochondrial dehydrogenase enzymes reduces the colorless TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains white or pale.
-
Quantification: The stained slices are imaged, and the area of the infarct (white) and the total area of the hemisphere are measured using image analysis software. The infarct volume is then calculated, often with a correction for edema.
-
Signaling Pathways and Mechanisms of Action
This compound
This compound's neuroprotective effects are multifaceted. As a muscarinic antagonist, it improves cerebral microcirculation.[2] Beyond this, it has been shown to modulate key signaling pathways involved in cell survival and neurogenesis.
-
Akt/GSK-3β Signaling Pathway: In a model of chronic cerebral hypoperfusion, this compound was found to promote the phosphorylation of Akt and GSK-3β. This signaling cascade is crucial for inhibiting apoptosis and promoting cell survival.[6]
-
Notch Signaling Pathway: In the chronic phase of ischemic stroke in mice, this compound treatment was associated with the upregulation of Notch1 and its downstream target Hes1.[7] The Notch pathway is known to play a role in neurogenesis and neural remodeling after brain injury.
Caption: this compound Signaling Pathways in Ischemic Stroke.
Edaravone
Edaravone is a potent free radical scavenger, which is its primary neuroprotective mechanism. It mitigates oxidative stress that is a major contributor to neuronal damage following ischemia-reperfusion injury.
DL-3-n-butylphthalide (NBP)
NBP exhibits a broad range of neuroprotective activities, including anti-inflammatory, anti-oxidant, and anti-thrombotic effects. It has also been shown to improve mitochondrial function and promote angiogenesis.
Caption: General Experimental Workflow for Preclinical Stroke Studies.
Conclusion
This compound shows promise as a neuroprotective agent in preclinical models of ischemic stroke, with evidence suggesting efficacy in both acute and chronic ischemic conditions. Its mechanism of action appears to involve both improved cerebral hemodynamics and modulation of key cell survival and neurogenic signaling pathways.
Direct, quantitative comparisons with other neuroprotective agents like Edaravone and NBP in standardized MCAO models are still needed to fully elucidate its relative therapeutic potential. The data presented in this guide, compiled from the available literature, suggest that all three compounds have significant neuroprotective effects. Future head-to-head preclinical studies would be invaluable for drug development professionals to make informed decisions about advancing these candidates into further clinical investigation.
References
- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Meta-analysis of Anisodine Hydrobromide Clinical Trials for Acute Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anisodine hydrobromide with current standard-of-care treatments for Acute Ischemic Stroke (AIS). The information is based on a recent meta-analysis of clinical trials and preclinical research, offering a valuable resource for those involved in stroke research and drug development.
Executive Summary
This compound, a derivative of the tropane alkaloid anisodine, has been investigated as a potential neuroprotective agent in the treatment of Acute Ischemic Stroke (AIS). A 2023 meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients suggests that this compound, when used as an adjunct to conventional therapy, is effective and safe in improving outcomes for AIS patients.[1][2][3][4] This guide summarizes the key findings from this meta-analysis, provides an overview of the experimental protocols, and compares the efficacy of this compound with standard-of-care treatments, namely intravenous thrombolysis with recombinant tissue-type plasminogen activator (rtPA) and endovascular therapy (EVT). Furthermore, it delves into the proposed mechanisms of action of this compound, supported by preclinical data.
Comparative Efficacy of this compound
The primary evidence for the efficacy of this compound in AIS comes from a systematic review and meta-analysis published in Frontiers in Pharmacology in November 2023. This analysis pooled data from 11 RCTs, demonstrating statistically significant improvements in several key clinical outcomes.
Table 1: Summary of Efficacy Outcomes for this compound in AIS (Meta-analysis data) [1][2][3][4]
| Outcome Measure | Result | 95% Confidence Interval (CI) | p-value |
| National Institutes of Health Stroke Scale (NIHSS) | Mean Difference = -1.53 | -1.94 to -1.12 | < 0.00001 |
| Modified Rankin Scale (mRS) | Mean Difference = -0.89 | -0.97 to -0.81 | < 0.00001 |
| Barthel Index (BI) | Mean Difference = 10.65 | 4.30 to 17.00 | 0.001 |
| Clinical Efficacy Rate | Risk Ratio = 1.20 | 1.08 to 1.34 | 0.001 |
| Relative Cerebral Blood Volume (rCBV) | Standardized Mean Difference = 0.28 | 0.02 to 0.53 | 0.03 |
| Relative Time to Peak (rTTP) | Standardized Mean Difference = -0.81 | -1.08 to -0.55 | < 0.00001 |
Comparison with Standard-of-Care Treatments
A direct head-to-head comparison between this compound and standard-of-care treatments like rtPA or EVT is not available from the current literature. The following table provides a summary of the efficacy of these established therapies for context.
Table 2: Efficacy of Standard-of-Care Treatments for AIS
| Treatment | Key Efficacy Outcomes | Source |
| Intravenous rtPA (Alteplase) | Increased likelihood of favorable outcome (mRS 0-1) at 3-6 months. The benefit is highly time-dependent, with the best outcomes when administered within 3 hours of symptom onset. | [Meta-analysis data] |
| Endovascular Therapy (EVT) | Superior functional outcomes (mRS 0-2 at 90 days) compared to medical therapy alone in patients with large vessel occlusion. | [Multiple RCTs and meta-analyses] |
Safety Profile of this compound
The 2023 meta-analysis found no statistically significant difference in the rate of adverse events between the this compound supplemental group and the control group receiving conventional therapy alone.[1][4]
Experimental Protocols in this compound Clinical Trials
The RCTs included in the meta-analysis followed similar protocols, which are summarized below.
Patient Population:
-
Inclusion Criteria: Patients diagnosed with AIS, with the time from symptom onset to hospital admission being ≤72 hours in all included studies.[2]
-
Exclusion Criteria: Patients with cerebral hemorrhage.[2]
Intervention:
-
Treatment Group: this compound injection administered intravenously as an adjunct to conventional therapy. Dosages and specific administration schedules varied across the individual trials.
-
Control Group: Conventional therapy for AIS, which could include antiplatelet agents, statins, and supportive care.
Treatment Duration:
-
The duration of this compound treatment in the included RCTs ranged from 7 to 30 days.[2]
Outcome Measures:
-
Primary Outcomes: NIHSS, mRS, and Barthel Index were the most commonly assessed primary outcomes.
-
Secondary Outcomes: Clinical efficacy rate, cerebral blood flow parameters (rCBV, rTTP), and adverse events.
Below is a generalized workflow for the clinical trials included in the meta-analysis.
Mechanism of Action: Insights from Preclinical Studies
The therapeutic effects of this compound in AIS are believed to be multifactorial, stemming from its primary role as a central muscarinic cholinergic receptor blocker, along with several non-cholinergic effects.[1]
Signaling Pathways Implicated in the Neuroprotective Effects of this compound:
Preclinical studies have identified several key signaling pathways that are modulated by this compound, contributing to its neuroprotective effects.
-
ERK1/2 Signaling Pathway: this compound has been shown to activate the ERK1/2 signaling pathway.[1] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Its activation by this compound may contribute to the observed neuroprotective effects.
-
Notch Signaling Pathway: Preclinical studies suggest that this compound may modulate the Notch signaling pathway, which is involved in neurogenesis and angiogenesis. By influencing this pathway, this compound could promote brain repair and recovery after an ischemic event.
-
Nitric Oxide Synthase (NOS) System: this compound is believed to regulate the nitric oxide synthase system.[1] Nitric oxide plays a complex role in the ischemic brain, and by modulating its production, this compound may help to improve cerebral blood flow and reduce excitotoxicity.
Conclusion and Future Directions
The available evidence from a recent meta-analysis suggests that this compound is a promising and safe adjunct therapy for improving clinical outcomes in patients with AIS. Its multifaceted mechanism of action, targeting multiple signaling pathways involved in neuroprotection and brain repair, makes it a compelling candidate for further investigation.
However, the current body of evidence is primarily based on clinical trials conducted in a single country, and many of the included studies have methodological limitations. Therefore, large-scale, multi-center, and methodologically robust randomized controlled trials are warranted to definitively establish the efficacy and safety of this compound in a broader AIS population. Future research should also focus on head-to-head comparisons with current standard-of-care treatments to determine its precise role in the clinical management of AIS. Further preclinical studies are also needed to fully elucidate the intricate molecular mechanisms underlying its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Notch signaling and neuronal death in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 4. Notch signaling and neurogenesis in normal and stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Mechanisms: Anisodine Hydrobromide and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective neuroprotective strategies is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in a spectrum of neurological disorders, from ischemic stroke to neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective mechanisms of Anisodine hydrobromide against three other prominent neuroprotective agents: Edaravone, Riluzole, and Memantine. By presenting a side-by-side view of their molecular pathways, supported by available experimental data and detailed methodologies, this document serves as a resource for informed decision-making in drug discovery and development.
Comparative Overview of Neuroprotective Mechanisms
The neuroprotective agents discussed herein employ distinct yet sometimes overlapping mechanisms to shield the nervous system from injury. This compound primarily functions as a non-specific muscarinic acetylcholine receptor antagonist, exerting its effects through a cascade of anti-oxidative, anti-inflammatory, and anti-apoptotic actions.[1][2][3] In contrast, Edaravone acts as a potent free radical scavenger, directly neutralizing harmful reactive oxygen species (ROS).[4][5][6] Riluzole modulates glutamatergic neurotransmission, and Memantine is a non-competitive NMDA receptor antagonist, both of which address the excitotoxicity that contributes to neuronal death.[7][8][9][10][11][12][13]
This compound
This compound, an alkaloid derived from Anisodus tanguticus, demonstrates a multi-faceted neuroprotective profile. Its primary action as a muscarinic antagonist leads to a reduction in oxidative stress by modulating levels of superoxide dismutase (SOD) and malondialdehyde (MDA).[14] Furthermore, it has been shown to inhibit neuronal apoptosis and reduce inflammation.[1][15] Studies suggest its involvement in activating pro-survival signaling pathways such as Akt/GSK-3β and the Notch signaling pathway, which are crucial for neural remodeling and recovery.[15][16]
Edaravone
Edaravone is a powerful antioxidant that directly scavenges free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key mediators of cellular damage in ischemic events.[4][6] By mitigating oxidative stress, Edaravone helps preserve the integrity of cell membranes by inhibiting lipid peroxidation.[5] Its neuroprotective effects are also attributed to the upregulation of antioxidant enzymes and anti-inflammatory properties, which include the suppression of pro-inflammatory cytokine production and microglial activation.[5]
Riluzole
Riluzole's neuroprotective action is primarily attributed to its modulation of the glutamatergic system. It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels, thereby reducing neuronal excitability.[12][13] Riluzole also exhibits postsynaptic effects by non-competitively blocking NMDA and kainate receptors.[10][12] An additional mechanism involves the direct inhibition of protein kinase C (PKC), which may contribute to its antioxidative effects.[7]
Memantine
Memantine offers neuroprotection by targeting excitotoxicity through its action as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8][11] This allows it to block the excessive influx of calcium into neurons that occurs during pathological conditions without interfering with normal synaptic transmission.[11] Beyond NMDA receptor blockade, memantine has been shown to reduce microglia-associated inflammation and stimulate the release of neurotrophic factors from astroglia.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative look at the efficacy of these neuroprotective agents. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions vary across different studies.
Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| This compound | Rat (Vascular Dementia Model) | Low, medium, high doses | Not specified | Significant improvement | [14] |
| Edaravone | Rat (tMCAO) | 3 mg/kg, IV | Significant reduction vs. vehicle | Not specified | [17] |
| Riluzole | Rodent (Global Cerebral Ischemia) | Not specified | Not specified | Complete suppression of ischemia-evoked glutamate surge | [10][13] |
| Memantine | Rat (Neonatal Hypoxia-Ischemia) | Not specified | Reduced brain damage | Not specified | [18] |
Table 2: Clinical Efficacy in Acute Ischemic Stroke
| Compound | Study Population | Dosing Regimen | Primary Outcome | Reference |
| This compound | Acute Ischemic Stroke Patients | Not specified | Alleviation of neurological impairment, improved cerebral blood flow | [1] |
| Edaravone | Acute Ischemic Stroke Patients | Not specified | Most effective for 7d-NIHSS and 90d-BI outcomes in a network meta-analysis | [19][20] |
| Memantine | Mild to moderate ischemic stroke | 60 mg/day | Significant improvement in neurological function (NIHSS) and independence | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess neuroprotection.
In Vitro Neuroprotection Assays
-
Oxygen-Glucose Deprivation (OGD) Model:
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in a 96-well plate.[21]
-
OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to mimic ischemic conditions.
-
Treatment: Add the neuroprotective agent at various concentrations before, during, or after the OGD period.
-
Assessment: Evaluate cell viability using assays like MTT or LDH, and measure markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., ROS production).[21]
-
In Vivo Neuroprotection Assays
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats:
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Occlusion: Introduce a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes).
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Drug Administration: Administer the neuroprotective agent intravenously or intraperitoneally at specific time points relative to the occlusion and reperfusion.[17]
-
Outcome Measures: Assess neurological deficits using a standardized scoring system at various time points post-surgery. Measure infarct volume 24-48 hours later using TTC staining of brain sections.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: this compound's neuroprotective signaling pathways.
Caption: High-level comparison of neuroprotective mechanisms.
Caption: A typical workflow for evaluating neuroprotective agents.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a unique mechanism centered on muscarinic receptor antagonism, leading to downstream anti-oxidative, anti-inflammatory, and anti-apoptotic effects. In comparison, Edaravone, Riluzole, and Memantine target different primary pathways, namely oxidative stress and excitotoxicity. The choice of a neuroprotective agent for further research and development will depend on the specific pathological context and the desired therapeutic window. The data and protocols provided in this guide are intended to serve as a valuable resource for navigating these critical decisions in the ongoing effort to develop effective treatments for neurological disorders.
References
- 1. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 12. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 13. neurology.org [neurology.org]
- 14. Neuroprotective Effects of Anisodine Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 15. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 21. benchchem.com [benchchem.com]
Anisodamine Hydrobromide: A Comparative Analysis of its Interaction with Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anisodamine hydrobromide's effects on muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) with other established muscarinic antagonists. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Anisodamine hydrobromide is a naturally occurring tropane alkaloid and a non-selective muscarinic antagonist.[1][2] Structurally related to atropine and scopolamine, it is utilized in China for various clinical applications, including the treatment of acute circulatory shock.[3][4] It is reported to be less potent and to exhibit fewer central nervous system (CNS) side effects compared to atropine and scopolamine.[2][3]
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki). Lower Ki values signify higher binding affinity. The following table summarizes the binding affinities of Anisodamine hydrobromide and comparator antagonists for the five human muscarinic receptor subtypes.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Anisodamine hydrobromide | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective[1][2] |
| Atropine | ~0.6 - 2.0 | ~1.0 - 4.0 | ~0.7 - 2.5 | ~1.0 - 2.5 | ~1.5 - 4.0 | Non-selective |
| Scopolamine | ~0.2 - 1.0 | ~0.5 - 2.0 | ~0.2 - 1.0 | ~0.5 - 2.0 | ~0.5 - 2.0 | Non-selective |
| Pirenzepine | ~10 - 20 | ~200 - 800 | ~150 - 500 | ~100 - 400 | ~100 - 300 | M1-selective |
| Darifenacin | ~15 - 30 | ~100 - 200 | ~1 - 5 | ~80 - 150 | ~20 - 40 | M3-selective |
Note: The Ki values are compiled from various sources and experimental conditions may differ. This table should be used for relative comparison.
Functional Antagonism at Muscarinic Receptor Subtypes
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Antagonist | M1 pA2/pKB | M2 pA2/pKB | M3 pA2/pKB | M4 pA2/pKB | M5 pA2/pKB |
| Anisodamine hydrobromide | 7.86[1] | 7.78[1] | Data not available | Data not available | Data not available |
| Atropine | ~8.9 - 9.5 | ~8.5 - 9.2 | ~8.8 - 9.4 | ~8.6 - 9.3 | Data not available |
| Scopolamine | ~9.0 - 9.6 | ~8.8 - 9.4 | ~9.1 - 9.7 | Data not available | Data not available |
| Pirenzepine | ~7.5 - 8.2 | ~6.0 - 6.8 | ~6.5 - 7.2 | Data not available | Data not available |
| Darifenacin | ~7.9 - 8.5 | ~7.0 - 7.6 | ~8.8 - 9.6 | Data not available | Data not available |
Note: pKB values are considered analogous to pA2 values. The data is compiled from various sources and tissue preparations, which can influence the results.
A study on isolated canine veins found that the affinity of anisodamine for prejunctional M2-receptors was approximately 1/8th of that of atropine, and its affinity for postjunctional M1-receptors was about 1/25th that of atropine.[1]
Signaling Pathways of Muscarinic Receptor Subtypes
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing a specific human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Incubation: The prepared cell membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., Anisodamine hydrobromide).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Assays (e.g., Calcium Mobilization)
Functional assays are used to determine the potency of an antagonist (pA2) in inhibiting the cellular response to an agonist. For M1, M3, and M5 receptors, this is often a measurement of intracellular calcium mobilization.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the muscarinic receptor subtype of interest are plated in a microplate. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Anisodamine hydrobromide).
-
Agonist Stimulation: A known concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) is added to the wells to stimulate the receptors.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted. The Schild regression analysis is then used to determine the pA2 value of the antagonist.
Conclusion
References
- 1. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiating effects of anisodamine on cognitive amelioration and peripheral muscarinic side effects induced by pilocarpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Anisodine Hydrobromide
Anisodine hydrobromide, a potent anticholinergic agent, requires careful handling and disposal due to its significant toxicity. Improper disposal can pose serious risks to human health and the environment. This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as highly toxic.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| H300: Fatal if swallowed | Acute Toxicity, Oral (Category 1/2) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, get emergency medical help immediately and rinse mouth.[1][2] |
| H330: Fatal if inhaled | Acute Toxicity, Inhalation (Category 1/2) | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection (e.g., a certified respirator). If inhaled, remove to fresh air and get emergency medical help.[1][2] |
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of dust or aerosols.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Skin Protection: Impermeable gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste. In the United States, this falls under the guidelines of the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if it is a controlled substance (this compound is not currently listed as a federally controlled substance in the U.S.).
1. Waste Identification and Segregation:
-
Pure, unused this compound and any items heavily contaminated with it (e.g., weighing boats, spatulas, grossly contaminated PPE) must be classified as hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash. Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste - Acutely Toxic" and should list this compound as a constituent.
2. On-site Neutralization (Not Recommended):
-
Due to its high toxicity, on-site chemical neutralization is not recommended without specific, validated protocols and appropriate safety controls. Attempting to neutralize the compound without a proper procedure can create other hazardous byproducts.
3. Packaging for Disposal:
-
Ensure the hazardous waste container is securely sealed to prevent any leakage or release of dust.
-
Label the container with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones), and the date of accumulation.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be inaccessible to unauthorized personnel.
-
Follow institutional guidelines for the maximum allowable accumulation time.
5. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.[1]
-
This waste will typically be incinerated at a permitted hazardous waste incineration facility.[1] This is the EPA's recommended method for many pharmaceutical wastes to ensure complete destruction.
-
Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination.[1][3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulations. Key among them is the Resource Conservation and Recovery Act (RCRA), which gives the EPA the authority to control hazardous waste from "cradle-to-grave."[1][4] Healthcare facilities and laboratories must also adhere to the standards outlined in EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals.[1][5]
It is the responsibility of the waste generator (the laboratory or institution) to ensure that all procedures are compliant with current federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal through approved vendors.
References
Personal protective equipment for handling Anisodine hydrobromide
Essential Safety and Handling Guide for Anisodine Hydrobromide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this potent compound.
This compound is classified as a hazardous substance, being fatal if swallowed or inhaled.[1][2] Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound presents significant health risks, as outlined in its Globally Harmonized System (GHS) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[1] |
| Acute Toxicity, Dermal | Category 1 | H311: Toxic in contact with skin[2] |
Occupational Exposure Limits (OELs) for this compound have not been established.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure.[3][4] The following table outlines the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-rated gloves (ASTM D6978)[5] |
| Weighing and Aliquoting (in a containment device) | - Double-gloving with chemotherapy-rated gloves- Disposable gown with closed back and cuffs- Hair and shoe covers- Safety glasses with side shields or goggles[6] |
| Compounding and Formulation | - Double-gloving with chemotherapy-rated gloves- Impermeable disposable gown- Hair, beard (if applicable), and shoe covers- Full-face shield and safety goggles- Respiratory protection (e.g., N95 or higher, based on risk assessment)[3][6] |
| Administering to Animals | - Chemotherapy-rated gloves- Disposable gown- Safety glasses or goggles |
| Spill Cleanup | - Double-gloving with chemotherapy-rated gloves- Impermeable disposable gown- Shoe covers- Full-face shield and safety goggles- Appropriate respiratory protection (e.g., elastomeric half-mask with multi-gas cartridge and P100 filter) |
| Waste Disposal | - Chemotherapy-rated gloves- Disposable gown |
Operational and Disposal Plans
A clear, step-by-step approach to handling this compound is essential for safety and compliance.
Standard Operating Procedure for Handling
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other containment device.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Ensure a spill kit is readily accessible.[5]
-
-
Handling :
-
Storage :
-
Disposal :
Emergency Procedures
Immediate action is required in the event of exposure or a spill.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate emergency medical help.[2]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Seek immediate emergency medical help.[1][2]
-
If on Skin : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate emergency medical help.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for managing a chemical spill.
Caption: Workflow for handling this compound.
Caption: Chemical spill response workflow.
References
- 1. ANISODAMINE HYDROBROMIDE - Safety Data Sheet [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76822-34-9 Name: this compound [xixisys.com]
- 3. pogo.ca [pogo.ca]
- 4. pogo.ca [pogo.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. medkoo.com [medkoo.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
